N-Boc-L-Prolinal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370439 | |
| Record name | N-BOC-L-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-41-9 | |
| Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69610-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-L-Prolinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N-Boc-L-prolinal from L-proline: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthetic pathway for producing N-Boc-L-prolinal, a valuable chiral building block in pharmaceutical and organic synthesis, starting from the readily available amino acid L-proline. The synthesis is typically achieved through a two-step process: the protection of the amine group of L-proline with a tert-butyloxycarbonyl (Boc) group, followed by the selective reduction of the carboxylic acid to an aldehyde. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The conversion of L-proline to this compound involves two key transformations:
-
N-protection: The secondary amine of L-proline is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This step prevents unwanted side reactions of the amine in the subsequent reduction step.
-
Carboxylic Acid Reduction: The carboxylic acid moiety of N-Boc-L-proline is reduced to an aldehyde. This is a delicate transformation that requires careful selection of reagents to avoid over-reduction to the corresponding alcohol, N-Boc-L-prolinol. A common and effective strategy involves a two-stage approach: reduction of the carboxylic acid to the primary alcohol, followed by oxidation to the aldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of this compound from L-proline.
| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Boc Protection of L-proline | L-proline, (Boc)₂O, Triethylamine (B128534) | Dichloromethane (B109758) | Room Temperature | 2.5 | >90 |
| 2a | Reduction to N-Boc-L-prolinol | N-Boc-L-proline, Ethyl Chloroformate, NaBH₄ | Tetrahydrofuran, Water | 0 to Room Temperature | 1-2 | Satisfactory (not specified) |
| 2b | Oxidation to this compound (Swern) | N-Boc-L-prolinol, Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temperature | 0.5 | 99 |
| 2b (alternative) | Oxidation to this compound (DMP) | N-Boc-L-prolinol, Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5 - 2 | High (typical) |
Experimental Protocols
Step 1: Synthesis of N-Boc-L-proline
This protocol describes the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate.
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated citric acid aqueous solution
-
Saturated sodium chloride (NaCl) aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl ether
Procedure:
-
To a solution of L-proline (4.35 mmol, 0.5 g) in dichloromethane (10 mL), add triethylamine (0.7 mL).
-
Add di-tert-butyl dicarbonate (6.42 mmol, 1.4 g) to the mixture.
-
Stir the reaction mixture at room temperature for 2.5 hours, during which the initially cloudy white liquid will become a colorless solution.[1]
-
Wash the organic phase with 3 mL of saturated citric acid aqueous solution, followed by two washes with 4 mL of saturated NaCl aqueous solution, and a final wash with water.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Upon cooling, the resulting colorless oil will solidify into a white solid.
-
Wash the solid with a small amount of ethyl ether and dry to obtain N-Boc-L-proline.
Step 2a: Reduction of N-Boc-L-proline to N-Boc-L-prolinol
This protocol describes a safe and effective method for the reduction of the carboxylic acid to a primary alcohol using sodium borohydride (B1222165) after activation as a mixed anhydride (B1165640).[2]
Materials:
-
N-Boc-L-proline
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Dry Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve N-Boc-L-proline in dry THF and cool the solution to 0 °C.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture to form the mixed anhydride.
-
In a separate flask, prepare a solution of excess NaBH₄ in water.
-
Slowly add the mixed anhydride solution to the NaBH₄ solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, carefully quench the reaction with a suitable acidic solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain N-Boc-L-prolinol.
Step 2b: Oxidation of N-Boc-L-prolinol to this compound (Swern Oxidation)
This protocol details the oxidation of the primary alcohol to the aldehyde using Swern oxidation conditions, which are known for their mildness and high yields.[3][4][5]
Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of oxalyl chloride in dichloromethane at -78 °C, add a solution of DMSO in dichloromethane dropwise.
-
Stir the mixture for a short period to allow for the formation of the active oxidizing species.
-
Add a solution of N-Boc-L-prolinol in dichloromethane to the reaction mixture at -78 °C.
-
After stirring for a specified time, add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Visualizations
Synthetic Pathway of this compound
Caption: Overall synthetic route from L-proline to this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
References
N-Boc-L-prolinal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-L-prolinal, with the CAS number 69610-41-9, is a chiral amino aldehyde that serves as a crucial building block in synthetic organic chemistry.[1][2] Its protected amine group and reactive aldehyde functionality make it a versatile intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound.
Core Physicochemical Properties
This compound is a clear, light yellow, viscous liquid at room temperature.[1] It is sensitive to air and should be stored at low temperatures (-20°C to 5°C) to maintain its stability.[1][3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][3][4] |
| Molecular Weight | 199.25 g/mol | [1][2][3][4] |
| Appearance | Clear light yellow viscous liquid | [1] |
| Boiling Point | 211 °C (lit.) | [1][3][4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1][3][4] |
| Refractive Index (n20/D) | 1.462 (lit.) | [1][3][4] |
| Optical Rotation ([α]20/D) | -101° (c = 0.66 in chloroform) | [3] |
| Solubility | Slightly soluble in water; Soluble in chloroform. | [1][4] |
| Flash Point | 135 °F | [1] |
| Vapor Pressure | 0.00483 mmHg at 25°C | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, typical spectral characteristics can be inferred from its structure.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum Data not available in the search results.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum Data not available in the search results.
IR (Infrared) Spectrum Data not available in the search results.
Mass Spectrum A predicted monoisotopic mass for the [M+H]⁺ ion is 200.12813 m/z.
Experimental Protocols
Synthesis of this compound via Swern Oxidation
A common and efficient method for the synthesis of this compound is the Swern oxidation of N-Boc-L-prolinol.
Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
A solution of oxalyl chloride in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.
-
A solution of N-Boc-L-prolinol in anhydrous dichloromethane is then added dropwise to the reaction mixture.
-
After stirring for a specified time, triethylamine is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then quenched with water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product as a light yellow oil.
Determination of Physicochemical Properties
Standard laboratory procedures are employed to determine the physicochemical properties of this compound.
-
Boiling Point: The boiling point can be determined by distillation or using a micro-boiling point apparatus. The temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point.
-
Density: The density is measured by accurately weighing a known volume of the liquid using a pycnometer or a graduated cylinder and a precision balance. The density is calculated as mass divided by volume.
-
Refractive Index: An Abbe refractometer is used to measure the refractive index of the liquid at a specific temperature, typically 20°C, using the sodium D-line.
-
Optical Rotation: A polarimeter is used to measure the angle of rotation of plane-polarized light when it passes through a solution of this compound of a known concentration in a specific solvent (e.g., chloroform). The specific rotation is then calculated based on the observed rotation, path length, and concentration.
Applications in Research and Development
This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules. Its applications include:
-
Peptide Synthesis: It serves as a key component in the synthesis of peptidomimetics and complex peptides.
-
Pharmaceutical Synthesis: It is an important intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor ligands. For instance, it has been utilized in the synthesis of analogs of Dolastatin 10 with anti-colon cancer activity.
-
Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material for the enantioselective synthesis of various organic compounds.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the synthetic pathway from L-Proline to this compound.
Caption: Synthetic route to this compound from L-Proline.
Logical Workflow for Application in Peptide Synthesis
This diagram shows a generalized workflow for the use of this compound in solid-phase peptide synthesis (SPPS).
Caption: Use of this compound in Solid-Phase Peptide Synthesis.
References
N-Boc-L-prolinal CAS number and structure
An In-depth Technical Guide to N-Boc-L-prolinal
Introduction
This compound, with the CAS number 69610-41-9, is a chiral N-protected amino aldehyde derived from the amino acid L-proline.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the aldehyde functional group at the C-terminus makes it a highly versatile and valuable building block in organic synthesis.[4][5] Its unique structural features allow for precise chemical manipulations, making it a crucial intermediate in the development of complex pharmaceuticals, peptide mimetics, and natural products.[5][6] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is systematically named tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate.[2][4] The structure features a pyrrolidine (B122466) ring characteristic of proline, with the nitrogen atom incorporated into a carbamate (B1207046) linkage with a tert-butyl group (the Boc protecting group). The carboxyl group of the parent amino acid is replaced by an aldehyde functional group.
Chemical Structure:
-
IUPAC Name: tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate[2]
-
SMILES: CC(C)(C)OC(=O)N1CCC[C@H]1C=O[2]
Physicochemical Properties
This compound is typically a clear, light yellow, viscous liquid at room temperature.[4][6] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 199.25 g/mol | [1][2][3] |
| Appearance | Clear light yellow viscous liquid | [4][6] |
| Density | 1.063 g/mL at 25 °C | [3][6][7] |
| Boiling Point | 211 °C | [2][6][7] |
| Refractive Index (n20/D) | 1.462 | [3][6] |
| Optical Activity ([α]20/D) | -101° (c = 0.66 in chloroform) | [3] |
| Solubility | Slightly soluble in water; Soluble in chloroform | [4][6][7] |
| Storage Temperature | 0-5°C or -20°C | [3][6] |
Synthesis of this compound
This compound is commonly synthesized by the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions and high yields.
Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol[1]
This protocol describes the synthesis of (S)-(+)-N-Boc-2-Prolinal from (S)-(+)-N-Boc-2-Prolinol.
Materials:
-
(S)-(+)-N-Boc-2-Prolinol (CAS: 69610-40-8)[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (B128534) (TEA)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Water
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve DMSO (5.86 mL, 75.8 mmol) in 120 mL of CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise to the cooled solution. Stir the mixture for 10 minutes.
-
In a separate flask, prepare a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂.
-
Add the N-Boc-L-prolinol solution dropwise to the reaction mixture at -78 °C. Stir for 20 minutes.
-
Add triethylamine (14.1 mL, 100 mmol) dropwise to the mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes.
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 100 mL portions of CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain a crude oil.
-
Purify the crude product by silica gel chromatography using a mobile phase of 25% ethyl acetate in hexanes.
-
The final product, this compound, is obtained as a light yellow oil (5.0 g, 99% yield).[1]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CAS RN 69610-41-9 | Fisher Scientific [fishersci.com]
- 3. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Cas 69610-41-9,this compound | lookchem [lookchem.com]
- 7. This compound | 69610-41-9 [chemicalbook.com]
- 8. N-Boc-L-脯氨醇 98% | Sigma-Aldrich [sigmaaldrich.com]
N-Boc-L-Prolinal: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-prolinal, chemically known as (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate, is a chiral aldehyde that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features, combining a protected proline scaffold with a reactive aldehyde functionality, have made it an indispensable tool for the stereoselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and history of this compound, a detailed comparison of its primary synthetic methodologies, comprehensive experimental protocols, and an examination of its application in asymmetric catalysis.
Discovery and History
The precise first synthesis of this compound is not widely documented in a single seminal publication. Its development is intrinsically linked to the broader advancements in peptide chemistry and the strategic use of protecting groups that gained prominence in the latter half of the 20th century.[1] The tert-butoxycarbonyl (Boc) group, introduced for the protection of amines, became a cornerstone of peptide synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.
The synthesis of this compound is a logical extension of the established procedures for the Boc-protection of L-proline. The subsequent challenge, the selective and mild oxidation of the corresponding N-Boc-L-prolinol to the aldehyde, was addressed by the development of various oxidation methods that minimized side reactions and preserved the stereochemical integrity of the chiral center. Today, this compound is a commercially available reagent, widely employed in the synthesis of pharmaceutical agents, including norsecurinine-type alkaloids and isaindigotidione carboskeletons.[2]
Synthesis of this compound
The preparation of this compound typically starts from the readily available amino acid L-proline. The synthetic sequence involves two key steps: the protection of the secondary amine with a Boc group and the subsequent partial reduction of the carboxylic acid to the corresponding alcohol (N-Boc-L-prolinol), followed by a mild oxidation to the desired aldehyde. The oxidation of N-Boc-L-prolinol is the most critical step, and several methods have been developed to achieve this transformation efficiently. The most common and effective methods are Swern oxidation, Parikh-Doering (SO3-pyridine) oxidation, and Dess-Martin periodinane (DMP) oxidation.
Comparative Analysis of Synthesis Methods
The choice of synthetic method for the oxidation of N-Boc-L-prolinol to this compound often depends on factors such as scale, desired purity, and the availability and cost of reagents. The following table summarizes the key quantitative data for the most common oxidation methods.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Purity |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 to rt | 0.5 - 1 h | ~99% | High |
| Parikh-Doering Oxidation | Sulfur trioxide pyridine (B92270) complex, DMSO, Triethylamine | Dichloromethane (DCM) | 0 to rt | 0.5 - 2 h | ~84% | High |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | High | High |
Experimental Protocols
Synthesis of N-Boc-L-prolinol (Precursor)
A common route to this compound begins with the synthesis of its precursor, N-Boc-L-prolinol, from N-Boc-L-proline.
Procedure:
-
To a solution of N-Boc-L-proline in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethylamine followed by the dropwise addition of ethyl chloroformate.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
To the filtrate at 0 °C, add a solution of sodium borohydride (B1222165) in water dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-prolinol.
Swern Oxidation of N-Boc-L-prolinol
This method is known for its high yields and clean reaction profiles.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine
-
N-Boc-L-prolinol
-
Water
-
Sodium sulfate, anhydrous
-
Silica (B1680970) gel for chromatography
-
Ethyl acetate/Hexanes mixture
Procedure: [3]
-
To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous DCM at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.
-
Stir the solution for 10 minutes.
-
Add a solution of N-Boc-L-prolinol (5.08 g, 25.2 mmol) in 50 mL of DCM dropwise to the reaction mixture.
-
Stir the solution for 20 minutes at -78 °C.
-
Add triethylamine (14.1 mL, 100 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with 50 mL of water.
-
Extract the aqueous layer twice with 100 mL of DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield an oil.
-
Purify the crude product by silica gel chromatography using a 25% ethyl acetate in hexanes eluent to give this compound as a light yellow oil (Yield: 5.0 g, 99%).[3]
Parikh-Doering (SO3-Pyridine) Oxidation of N-Boc-L-prolinol
This method offers a milder alternative to other activated DMSO oxidations and can be performed at non-cryogenic temperatures.[4]
Materials:
-
Sulfur trioxide pyridine complex (SO3·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N-Boc-L-prolinol
-
Brine solution
-
Magnesium sulfate, anhydrous
Procedure: [5]
-
Dissolve N-Boc-L-prolinol (1.0 eq) and DIPEA or TEA (7.14 eq) in anhydrous DCM.
-
Cool the resulting solution to 0 °C.
-
Add the sulfur trioxide-pyridine complex (4.02 eq) to the solution.
-
Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes.
-
Stir the suspension for an additional 30 minutes at 0 °C.
-
Pour the pale yellow solution into a brine solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the volatiles under reduced pressure.
-
Purify the crude solid by flash column chromatography to yield the aldehyde (Typical yield: 84%).[5]
Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-prolinol
The Dess-Martin oxidation is valued for its mild conditions and operational simplicity.
Materials:
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
N-Boc-L-prolinol
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Magnesium sulfate, anhydrous
Procedure:
-
In a round-bottom flask, dissolve Dess-Martin periodinane (1.1 eq) in DCM.
-
In a separate beaker, dissolve N-Boc-L-prolinol (1.0 eq) in DCM.
-
Slowly add the alcohol solution to the DMP solution with stirring at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether.
-
Quench the reaction by pouring the mixture into a beaker containing a saturated sodium bicarbonate solution and sodium thiosulfate.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and discard the aqueous layer.
-
Wash the organic layer with water and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash chromatography if necessary.
Application in Asymmetric Catalysis: The Proline-Catalyzed Aldol (B89426) Reaction
This compound itself is a product of stereoselective synthesis; however, the parent amino acid, L-proline, is a renowned organocatalyst. The study of proline-catalyzed reactions provides a fundamental understanding of the principles of asymmetric catalysis, which are relevant to the application of chiral molecules like this compound in synthesis. The proline-catalyzed intermolecular aldol reaction is a classic example of enamine catalysis.[1][6]
The catalytic cycle involves the formation of a nucleophilic enamine intermediate from the reaction of proline with a ketone (the donor). This enamine then attacks an aldehyde (the acceptor) in a stereocontrolled manner. The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.[7]
References
- 1. pnas.org [pnas.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stability and Storage of N-Boc-L-prolinal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for N-Boc-L-prolinal, a critical chiral building block in pharmaceutical and chemical synthesis.[][2][3] Understanding the stability profile of this reagent is paramount for ensuring its purity, reactivity, and the integrity of synthetic outcomes.
Physicochemical Properties and Intrinsic Stability
This compound, also known as (S)-N-Boc-pyrrolidine-2-carboxaldehyde, is a viscous, air-sensitive liquid.[4] Its structure, featuring both a reactive aldehyde and an acid-labile N-Boc protecting group, dictates its stability characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [5][6] |
| Molecular Weight | 199.25 g/mol | [5][6] |
| Appearance | Clear light yellow viscous liquid | |
| Boiling Point | 211 °C (lit.) | [6] |
| Density | 1.063 g/mL at 25 °C (lit.) | [6] |
| Refractive Index | n20/D 1.462 (lit.) | [6] |
| Solubility | Slightly soluble in water; Soluble in chloroform. | [4] |
| Optical Activity | [α]20/D −101°, c = 0.66 in chloroform | [6] |
Key Stability Concerns and Degradation Pathways
The primary stability concerns for this compound are oxidation of the aldehyde, hydrolysis or acid-mediated cleavage of the N-Boc group, and racemization at the alpha-carbon.
Oxidation
The aldehyde functional group in this compound is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[7][8][9] This process can lead to the formation of the corresponding carboxylic acid, N-Boc-L-proline. This degradation can be accelerated by the presence of light and elevated temperatures.
Hydrolysis and Acid-Catalyzed Cleavage of the N-Boc Group
The tert-butoxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions but is labile in the presence of acid.[10] While generally stable to neutral water, prolonged exposure to moisture, especially under acidic pH, can lead to the removal of the Boc group, yielding L-prolinal. L-prolinal itself is unstable and prone to self-condensation.[11]
Racemization
Alpha-amino aldehydes are known to be susceptible to racemization, especially in the presence of acid or base.[12] The acidic proton at the alpha-carbon can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture of the D and L enantiomers.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [4][6] 2-8°C for short-term storage. | Minimizes the rate of all potential degradation reactions, including oxidation, hydrolysis, and racemization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde functional group by atmospheric oxygen.[7][9] |
| Container | Use a tightly sealed, amber glass vial or bottle. | Protects from moisture and light, which can accelerate degradation. |
| Handling | Handle under an inert atmosphere whenever possible. Use dry solvents and reagents. Avoid contact with acids, strong oxidizing agents, and moisture. | Minimizes exposure to conditions that can cause degradation. |
Experimental Protocols for Stability and Purity Assessment
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Treat the sample solution with 0.1 M HCl at room temperature and 60°C.
-
Basic: Treat the sample solution with 0.1 M NaOH at room temperature.
-
Oxidative: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal: Store the solid sample and the solution at 60°C.
-
Photolytic: Expose the solid sample and the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating Chiral HPLC Method
A validated stability-indicating chiral HPLC method is crucial for quantifying this compound and its potential impurities and degradation products, including its enantiomer.
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (CSP) column suitable for separating enantiomers (e.g., Daicel Chiralcel OD-H or similar).[13][14] |
| Mobile Phase | Isocratic elution with a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.[13] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection | UV at 210 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[15]
Summary of Potential Degradants and Impurities
Based on the known reactivity, the following are potential degradation products and process-related impurities that should be monitored:
| Compound | Origin | Potential Impact |
| N-Boc-L-proline | Oxidation of the aldehyde | Altered reactivity in subsequent synthetic steps. |
| L-prolinal | Acid-catalyzed cleavage of the Boc group | Unstable, can lead to byproducts. |
| N-Boc-D-prolinal | Racemization | Loss of enantiomeric purity, impacting the stereochemistry of the final product. |
| N-Boc-L-prolinol | Over-reduction during synthesis from N-Boc-L-proline | A common process-related impurity. |
| Unreacted starting materials | Incomplete reaction during synthesis | Can affect the purity of the final product. |
By adhering to the recommended storage and handling procedures and employing robust analytical methods for purity assessment, researchers can ensure the quality and reliability of this compound in their scientific endeavors.
References
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [chembk.com]
- 5. scbt.com [scbt.com]
- 6. Boc-L-プロリナール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Spectroscopic Profile of N-Boc-L-prolinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-L-prolinal, a key chiral building block in organic synthesis. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the accurate identification, characterization, and quality control of this important compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.5 | s | H-1 (Aldehyde) |
| ~4.1 | m | H-2 |
| ~3.5 | m | H-5 |
| ~2.0 - 1.8 | m | H-3, H-4 |
| 1.48, 1.41 | 2 x s | Boc (tert-butyl) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The presence of rotamers due to the amide bond can lead to the observation of two distinct singlets for the Boc group.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202 | C-1 (Aldehyde Carbonyl) |
| ~154 | Boc (Carbonyl) |
| ~80 | Boc (Quaternary Carbon) |
| ~60 | C-2 |
| ~47 | C-5 |
| ~28 | Boc (Methyls) |
| ~24 | C-3, C-4 |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2975 | C-H stretch (alkane) |
| ~2870 | C-H stretch (aldehyde) |
| ~2720 | C-H stretch (aldehyde) |
| ~1720 | C=O stretch (aldehyde) |
| ~1680 | C=O stretch (Boc carbamate) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Ion |
| 200.1281 | [M+H]⁺ |
| 222.1100 | [M+Na]⁺ |
| 144.0811 | [M-C₄H₈+H]⁺ |
| 100.0757 | [M-Boc+H]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique and conditions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1 s.
-
Spectral Width: -10 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of neat this compound (as a liquid or solid) directly onto the ATR crystal to ensure good contact.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Data Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Instrument Parameters (Example for Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) and other adducts.
-
Capillary Voltage: ~3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Appropriate for the instrument and solvent flow rate.
-
Analyzer: High-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
Data Processing:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Process the data using the instrument's software to identify the molecular ion and any significant fragment ions.
-
Compare the observed m/z values with the calculated exact masses of the expected ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
A Comprehensive Technical Guide to N-Boc-L-prolinal: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a stereocenter and a reactive aldehyde functionality masked by a readily removable tert-butyloxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of this compound, covering its commercial availability from various suppliers, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents. Particular focus is given to its application in the synthesis of peptide mimetics, such as Dolastatin 10 analogues, and its relevance in the design of HIV protease inhibitors.
Commercial Availability and Supplier Specifications
This compound is readily available from a multitude of chemical suppliers. The quality, purity, and available quantities can vary, making a comparative analysis essential for researchers and process chemists. Below is a summary of specifications from several prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Appearance | Storage Temp. | Optical Rotation |
| Sigma-Aldrich | Boc-L-prolinal | 69610-41-9 | 97%[1] | - | -20°C[1] | [α]20/D −101°, c = 0.66 in chloroform[1] |
| Chem-Impex | Boc-L-prolinal | 69610-41-9 | ≥ 97% (NMR)[2] | Colorless or orange liquid[2] | 0-8°C[2] | [α]D21 = -96 ± 10º (c=1 in CHCl3)[2] |
| Parchem | This compound | 69610-41-9 | - | - | 0-5°C[3] | -101º (c=0.66 in chloroform)[3] |
| LookChem | This compound | 69610-41-9 | - | clear light yellow viscous liquid[4] | 0-5°C[4] | - |
| Fisher Scientific | This compound | 69610-41-9 | 96% or 97%[5] | - | Freezer[6] | - |
| MedchemExpress | This compound | 69610-41-9 | >98% | - | -20°C (powder) or -80°C (in solvent) | - |
| ChemicalBook | This compound | 69610-41-9 | 99%+ HPLC[7] | - | 2-8°C | - |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₃ | [4] |
| Molecular Weight | 199.25 g/mol | [1][4] |
| Boiling Point | 211 °C (lit.) | [1][4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index | n20/D 1.462 (lit.) | [1][4] |
| Flash Point | 135 °F (57.2 °C) - closed cup | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform. | [4] |
| Sensitivity | Air Sensitive | [4] |
Spectroscopic Data: While full spectra are instrument and condition-dependent, typical chemical shifts observed in NMR analysis are a critical quality control parameter. For the related compound, Z-Pro-L-[1-¹³C]prolinal, the aldehyde carbon appears at ~200 ppm in CDCl₃ and as the hydrate (B1144303) at ~92 ppm in water. For N-Boc-L-proline, the precursor, characteristic ¹³C NMR signals for the Boc group appear around 28 ppm (CH₃) and 80 ppm (quaternary C), and the proline ring carbons are observed between 24-60 ppm, with the carboxyl carbon around 175 ppm.
Experimental Protocols
Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of the commercially available N-Boc-L-prolinol to the desired aldehyde.
Workflow for the Synthesis of this compound
Caption: Workflow for this compound Synthesis.
Materials:
-
(S)-(+)-N-Boc-2-Prolinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.
-
Stir the resulting solution for 10 minutes.
-
Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the solution for 20 minutes at -78 °C.
-
Add triethylamine (14.1 mL, 100 mmol) dropwise.
-
Allow the solution to warm to room temperature and then stir for an additional 30 minutes.
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer twice with 100 mL of CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the oil by silica gel chromatography using a mobile phase of 25% EtOAc/Hexanes to give the title compound as a light yellow oil (yields up to 99%).
Characterization: The product can be characterized by mass spectrometry, which should show a peak corresponding to [M+H]⁺ at m/z = 200.
Application in Peptide Synthesis: Synthesis of a Dolastatin 10 Analogue Intermediate
This compound is a key precursor for the synthesis of dolaproine (Dap), an unusual amino acid found in the potent anticancer agent Dolastatin 10. The following protocol outlines a key step in the synthesis of a dipeptide intermediate.
Procedure Outline:
-
Crotylation of this compound: A key step involves the stereoselective crotylation of this compound to introduce the side chain of the dolaproine unit.
-
Peptide Coupling: The resulting modified proline derivative, N-Boc-Dap, is then coupled with the next amino acid in the sequence, for example, L-phenylalaninate hydrochloride.
-
Deprotection and Further Coupling: The Boc group is removed using trifluoroacetic acid (TFA), and the resulting free amine is coupled with the next N-Boc protected amino acid in the chain.
Workflow for Dipeptide Synthesis using a this compound derivative
References
An In-depth Technical Guide to N-Boc-L-prolinal Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
N-(tert-butoxycarbonyl)-L-prolinal, commonly abbreviated as N-Boc-L-prolinal, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an aldehyde functional group at the C-terminus.[1] This unique combination of a stable, easily removable protecting group and a reactive aldehyde moiety, all on a stereochemically defined pyrrolidine (B122466) scaffold, makes it an exceptionally versatile intermediate for constructing complex, high-value molecules.[2]
This guide provides a comprehensive overview of this compound, its derivatives, and analogs, with a focus on synthesis protocols, physicochemical properties, and applications in drug discovery and development.
Physicochemical Properties and Handling
This compound is typically a clear, light yellow, viscous liquid under standard laboratory conditions.[2] It is soluble in organic solvents like chloroform (B151607) and dichloromethane (B109758) but only slightly soluble in water.[2][3] Due to its sensitivity to air, it requires careful handling and storage.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 69610-41-9 | [2] |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2] |
| Appearance | Clear light yellow viscous liquid | [2] |
| Boiling Point | 211 °C (lit.) | [2][3] |
| Density | 1.063 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.462 (lit.) | [2][3] |
| Optical Activity | [α]20/D −101°, c = 0.66 in chloroform | [5] |
| Storage Temperature | 0-5°C or -20°C | [2] |
| Solubility | Slightly soluble in water; Soluble in chloroform. | [2][3] |
| Sensitivity | Air Sensitive | [2][4] |
Synthesis of this compound and its Precursors
The synthesis of this compound typically starts from L-proline or its reduced form, L-prolinol. The general workflow involves the protection of the proline nitrogen with a Boc group, followed by the conversion of the C-terminus to an aldehyde.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-proline from L-proline
This procedure involves the protection of the amino group of L-proline using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Reaction Setup: Dissolve L-proline (e.g., 18.1g) in water (100ml) in a reaction flask with stirring.[6]
-
Basification: Adjust the solution to be alkaline (pH ≥ 12) by adding a 0.1 mol/L solution of sodium hydroxide.[6]
-
Boc₂O Addition: Add (Boc)₂O in batches (e.g., 8g, then 8g, then 9g) over several hours while maintaining the reaction.[6]
-
Extraction of Impurities: After the reaction is complete, extract impurities using a non-polar solvent like petroleum ether (e.g., 3 x 10 mL).[6]
-
Acidification and Product Extraction: Adjust the pH of the aqueous layer to ~3 with 3 mol/L hydrochloric acid.[6] Extract the product, N-Boc-L-proline, using ethyl acetate (B1210297) (e.g., 3 x 0.5 L).[6]
-
Drying and Isolation: Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.[6] The final product can be obtained by crystallization after concentrating the solution.[6]
Protocol 2: Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of N-Boc-L-prolinol to the desired aldehyde.[7]
-
Activator Preparation: In a flask with an inert atmosphere, dissolve dimethyl sulfoxide (B87167) (DMSO) (e.g., 5.86 mL, 75.8 mmol) in dichloromethane (CH₂Cl₂) (120 mL) and cool to -78 °C.[7] Add oxalyl chloride (e.g., 4.40 mL, 50.4 mmol) dropwise. Stir for 10 minutes.[7]
-
Substrate Addition: Add a solution of (S)-(+)-N-Boc-2-prolinol (e.g., 5.08 g, 25.2 mmol) in CH₂Cl₂ (50 mL) dropwise to the activated mixture. Stir for 20 minutes at -78 °C.[7]
-
Quenching: Add triethylamine (B128534) (e.g., 14.1 mL, 100 mmol) dropwise and allow the solution to warm to room temperature, then stir for 30 minutes.[7]
-
Workup: Add water (50 mL) and extract the product with CH₂Cl₂ (2 x 100 mL).[7]
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[7] Purify the resulting oil by silica (B1680970) gel chromatography (e.g., 25% EtOAc/Hexanes) to yield this compound as a light yellow oil.[7]
Table 2: Summary of Swern Oxidation Protocol for this compound Synthesis
| Step | Reagent/Condition | Molar Ratio (to Substrate) | Purpose | Typical Yield |
| Activation | Oxalyl Chloride, DMSO, CH₂Cl₂ at -78°C | 2.0 (Oxalyl Chloride), 3.0 (DMSO) | Formation of the Swern oxidant | ~99%[7] |
| Oxidation | N-Boc-L-prolinol in CH₂Cl₂ | 1.0 | Oxidation of the primary alcohol | |
| Quenching | Triethylamine (Et₃N) | 4.0 | Neutralization of acid byproduct | |
| Purification | Silica Gel Chromatography | - | Isolation of the pure aldehyde |
Applications in Synthesis and Drug Discovery
The utility of this compound and its analogs is extensive, ranging from the synthesis of natural products to the development of novel therapeutics.
Caption: Key application areas for this compound.
-
Chiral Building Block: Its inherent chirality makes it a valuable starting material for asymmetric synthesis, allowing for the controlled production of enantiomerically pure compounds.[8][1]
-
Peptidomimetics: It is used to synthesize analogs of biologically active peptides, such as Dolastatin 10, which has shown anti-colon cancer activity.[9][10]
-
Enzyme Inhibitors: Derivatives of this compound are crucial intermediates in the synthesis of inhibitors for enzymes like HIV protease and neuronal nitric oxide synthase (nNOS), the latter being a target for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][9]
-
Natural Product Synthesis: The compound serves as a key intermediate for synthesizing complex molecular architectures, including norsecurinine-type alkaloids and isaindigotidione carboskeletons.[2][4]
Derivatives, Analogs, and Their Biological Activity
The modification of the this compound scaffold has led to a diverse range of analogs with significant biological activities. These modifications can involve substitutions on the pyrrolidine ring or alterations to the core structure itself.
Table 3: Examples of this compound Derivatives and Analogs in Drug Discovery
| Derivative/Analog | Target/Application | Biological Activity/Significance | References |
| N-formyl L-proline (NFLP) | Pyrroline-5-carboxylate reductase 1 (PYCR1) | Competitive inhibitor (Ki = 100 μM); impairs cancer cell growth by inhibiting proline biosynthesis. | [11] |
| Amide-type HIV Inhibitors | HIV Protease | This compound is a key intermediate in the synthesis of these antiretroviral drugs. | [9] |
| 2-aminopyridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Potential therapeutics for neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). | [2] |
| Dolastatin 10 Analogs | Tubulin | Potent anti-cancer agents; this compound is used for N-terminal modifications. | [10] |
| Neonicotinoid Analogs | Insect Nicotinic Acetylcholine Receptors | L-proline-derived analogs show good to excellent insecticidal activity. | [2] |
Case Study: Inhibition of PYCR1 in Cancer Metabolism
Many cancer cells exhibit altered metabolism, including an upregulation of proline biosynthesis.[11] The enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key catalyst in the final step of this pathway. Proline analogs have been screened to identify inhibitors of this enzyme as potential cancer therapeutics.[11]
Among the hits, N-formyl L-proline (NFLP) was identified as the most potent inhibitor.[11] The structure of PYCR1 in complex with NFLP revealed that the formyl group induces a conformational change in the enzyme's active site, enabling additional hydrogen bonds and leading to a 17-fold increase in affinity compared to proline itself.[11] This demonstrates how a simple analog can serve as a validated chemical probe to study cancer mechanisms and act as a lead compound for drug development.[11]
Caption: Inhibition of the PYCR1 proline biosynthesis pathway.
Conclusion and Future Prospects
This compound and its derivatives are indispensable tools in the fields of organic chemistry and drug discovery. Their value stems from their stereochemical purity, predictable reactivity, and the ease with which they can be incorporated into complex molecular scaffolds. As our understanding of disease pathways deepens, the demand for novel, structurally diverse, and enantiomerically pure molecules will continue to grow. Proline analogs are versatile building blocks that are increasingly featured in FDA-approved drugs.[12] The continued exploration of this compound derivatives will undoubtedly lead to the discovery of new chemical probes, catalytic systems, and potent therapeutic agents to address unmet medical needs.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 69610-41-9,this compound | lookchem [lookchem.com]
- 3. This compound | 69610-41-9 [chemicalbook.com]
- 4. This compound [chembk.com]
- 5. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]
- 6. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of N-Boc-L-prolinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical and experimental approaches to understanding the conformational landscape of N-Boc-L-prolinal, a crucial chiral building block in organic synthesis and drug discovery. Due to its constrained pyrrolidine (B122466) ring and the presence of the bulky N-tert-butoxycarbonyl (Boc) protecting group, this compound exhibits a complex conformational behavior that significantly influences its reactivity and its role in determining the structure of larger molecules.
Core Conformational Equilibria
The conformational flexibility of this compound is primarily governed by two key structural features: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerism of the tertiary amide (imide) bond.[1][2]
-
Pyrrolidine Ring Puckering: The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two predominant envelope-like conformations, commonly referred to as "endo" and "exo" puckers.[1][3] In the endo pucker, the Cγ (C4) atom is displaced from the plane of the other four ring atoms on the same side as the Cα substituent (the aldehyde group). In the exo pucker, the Cγ atom is displaced on the opposite side. The relative stability of these puckers is influenced by steric and stereoelectronic effects of substituents on the ring.[1][3]
-
Amide Bond Isomerism: The C-N bond of the N-Boc group has a partial double bond character, leading to restricted rotation and the existence of cis and trans isomers.[1][4] The trans isomer, where the carbonyl oxygen of the Boc group and the Cα proton are on opposite sides of the C-N bond, is generally more stable in acyclic amides. However, in proline derivatives, the energy difference between the cis and trans isomers is smaller, and both can be significantly populated at room temperature.[1] The ratio of these isomers is sensitive to the solvent environment.[4]
These two conformational equilibria are interconnected. For instance, the endo ring pucker is often associated with the cis amide conformation, while the exo pucker can be found with both cis and trans isomers.[1]
Theoretical and Experimental Methodologies
A combination of computational and experimental techniques is employed to elucidate the conformational preferences of this compound.
Computational Protocols
Density Functional Theory (DFT) has proven to be a reliable method for studying the conformation of proline derivatives.[5] A typical computational workflow involves:
-
Conformational Search: Initial exploration of the potential energy surface to identify all possible low-energy conformers (combinations of ring puckers and amide isomers).
-
Geometry Optimization: Full optimization of the identified conformers to find the local energy minima.
-
Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Solvent Effects: Inclusion of solvent effects using continuum solvation models like the Polarizable Continuum Model (PCM) is crucial, as the conformational equilibrium can be solvent-dependent.[5]
A commonly used and effective level of theory for these calculations is summarized in the table below.
| Parameter | Typical Values |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311+G(2d,p) or similar |
| Solvent Model | Integral Equation Formalism Polarizable Continuum Model (IEFPCM) |
Experimental Protocols: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying the conformation of molecules in solution.[5]
-
¹H NMR: The chemical shifts and coupling constants of the pyrrolidine ring protons are sensitive to their dihedral angles and thus to the ring pucker. The presence of both cis and trans amide isomers leads to two distinct sets of signals, allowing for their quantification.[2]
-
Vicinal Coupling Constants (³J): The Karplus equation relates the observed vicinal proton-proton coupling constants (³JHH) to the dihedral angle between the coupled protons.[6] By measuring these coupling constants, one can deduce the dihedral angles and, consequently, the preferred ring conformation.[5]
A typical experimental protocol involves dissolving the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring high-resolution 1D and 2D NMR spectra (e.g., COSY, NOESY) to assign all proton resonances and measure their coupling constants accurately.
Quantitative Conformational Data (Analogous System)
The following table summarizes the calculated populations of the major conformers of N-acetyl-L-proline in water, which serves as a good approximation for this compound in a polar environment.[5]
| Amide Isomer | Ring Pucker | Population in Water (%) |
| cis | γTβ (endo-like) | 80% |
| cis | γE (endo) | 20% |
| trans | γTβ (endo-like) | 61% |
| trans | γE (endo) | 39% |
Note: γTβ and γE are more specific descriptors of the ring pucker, with both being endo-like conformations. The data indicates a preference for the endo pucker in both cis and trans isomers in a polar solvent.
The key dihedral angles that define the conformation of the pyrrolidine ring and the orientation of the side chain can be calculated using DFT. The table below shows representative dihedral angles for the endo and exo puckers of a proline ring.
| Dihedral Angle | Definition | Endo Pucker (approx. degrees) | Exo Pucker (approx. degrees) |
| χ¹ | N-Cα-Cβ-Cγ | -25 to -35 | 25 to 35 |
| χ² | Cα-Cβ-Cγ-Cδ | 35 to 45 | -35 to -45 |
| χ³ | Cβ-Cγ-Cδ-N | -30 to -40 | 30 to 40 |
| χ⁴ | Cγ-Cδ-N-Cα | 15 to 25 | -15 to -25 |
| χ⁵ (φ) | Cδ-N-Cα-Cβ | -5 to -15 | 5 to 15 |
Visualizations
The following diagrams, generated using the DOT language, illustrate the key conformational relationships and a typical workflow for their study.
Conclusion
The conformational behavior of this compound is a complex interplay between pyrrolidine ring puckering and amide bond isomerism. A thorough understanding of these equilibria, achieved through a synergistic application of computational modeling and experimental NMR spectroscopy, is essential for predicting its chemical behavior and for the rational design of molecules incorporating this important chiral synthon. While direct quantitative data for this compound remains to be published, analysis of closely related proline derivatives provides a robust framework for understanding its conformational landscape.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis of L-prolines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-L-prolinal: A Technical Guide to its Synthesis, Properties, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-L-prolinal, also known as (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate, is a chiral synthetic intermediate that holds a significant position in medicinal chemistry and organic synthesis. While not typically investigated for its intrinsic biological activity, its structural features, particularly the presence of a reactive aldehyde group on a proline scaffold, make it an invaluable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic protocols, and its application in the development of therapeutic agents. Due to a lack of extensive research on its direct biological effects, this document will focus on its role as a precursor, with toxicity and potential biological interactions discussed based on available data and chemical principles.
Physicochemical Properties
This compound is a clear, light yellow, viscous liquid at room temperature.[1] Its chemical structure consists of an L-proline backbone where the amine is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to an aldehyde. This combination of a protected amine and a reactive aldehyde on a chiral scaffold makes it a versatile tool in multi-step organic synthesis.
| Property | Value | References |
| CAS Number | 69610-41-9 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | Clear light yellow viscous liquid | [1] |
| Boiling Point | 211 °C (lit.) | [1] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.462 (lit.) | [1] |
| Solubility | Slightly soluble in water; Soluble in chloroform. | [1] |
| Storage Temperature | 0-5°C or -20°C | [1] |
| Sensitivity | Air Sensitive | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the oxidation of its corresponding alcohol, N-Boc-L-prolinol. The Swern oxidation is a widely cited method for this transformation.
Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol
This protocol is based on a representative synthesis found in the literature.[2]
Materials:
-
N-Boc-L-prolinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of DMSO (e.g., 75.8 mmol) in CH₂Cl₂ (120 mL) is cooled to -78 °C in a dry, inert atmosphere.
-
Oxalyl chloride (e.g., 50.4 mmol) is added dropwise to the cooled solution, and the mixture is stirred for 10 minutes.
-
A solution of N-Boc-L-prolinol (e.g., 25.2 mmol) in CH₂Cl₂ (50 mL) is then added dropwise to the reaction mixture.
-
The solution is stirred for an additional 20 minutes at -78 °C.
-
Triethylamine (e.g., 100 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The reaction is quenched with the addition of water (50 mL).
-
The aqueous layer is extracted twice with CH₂Cl₂ (100 mL each).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield a crude oil.
-
The crude product is purified by silica (B1680970) gel chromatography using a solvent system such as 25% EtOAc/Hexanes to afford this compound as a light yellow oil.
Biological Activity and Applications in Drug Discovery
Extensive literature searches reveal that this compound is not typically evaluated for its own biological activity. Instead, it serves as a crucial chiral building block for the synthesis of a wide range of biologically active compounds. The Boc-protecting group allows for controlled reactions at the aldehyde, which can be easily deprotected later in a synthetic sequence.
Key Applications:
-
Synthesis of Peptide Mimetics: this compound is used in the synthesis of dolastatin 10 analogs, which have shown anti-colon cancer activity.[3]
-
Alkaloid Synthesis: It is a key starting material for the synthesis of norsecurinine-type alkaloids and the isaindigotidione carboskeleton, compounds with potential pharmaceutical applications.[1]
-
Development of Enzyme Inhibitors: The prolinal moiety is a known pharmacophore for inhibitors of certain proteases. While this compound itself is not a potent inhibitor, it can be elaborated into more complex molecules that target enzymes like prolyl oligopeptidase. The aldehyde group is critical for this activity, often forming a covalent but reversible hemiacetal with a catalytic serine residue in the enzyme's active site.[4]
-
Synthesis of Neonicotinoid Analogs: It has been used in the synthesis of enantiopure neonicotinoid analogs with insecticidal activity.[1]
Toxicity and Biological Hazard
There is a notable lack of comprehensive toxicological data for this compound. Safety Data Sheets (SDS) indicate that the compound may cause skin, eye, and respiratory irritation.[5] However, quantitative data such as LD50 or IC50 values for cytotoxicity are not available in the public domain.
| Toxicity Endpoint | Data | Reference |
| Acute Toxicity | No data available | [5] |
| Skin Corrosion/Irritation | Causes skin irritation | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [5] |
| Respiratory Irritation | May cause respiratory irritation | [5] |
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [5] |
| Reproductive Toxicity | No data available | [5] |
The aldehyde functional group is known to be reactive and can potentially interact with biological macromolecules. However, the Boc protecting group may modulate this reactivity. Given the lack of data, this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, and exposure should be minimized.
Rationale for Lack of Intrinsic Biological Activity Data
The primary reason for the absence of extensive biological activity data for this compound is its designated role as a synthetic intermediate. In drug discovery pipelines, starting materials and intermediates are typically not subjected to the same rigorous biological screening as final compounds, unless there is a specific reason to suspect significant biological activity or toxicity that could affect the final product.
For a compound like this compound, its corresponding alcohol, N-Boc-L-prolinol , would serve as an ideal negative control in biological assays.[4] The aldehyde in prolinal derivatives is often the key functional group for biological activity, particularly in enzyme inhibition.[4] By reducing the aldehyde to an alcohol, the key interacting group is removed while maintaining the core scaffold, thus helping to distinguish between on-target effects and off-target effects related to the molecule's structure.
Conclusion
This compound is a valuable and versatile chiral building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its primary utility lies in its ability to introduce a protected proline scaffold with a reactive aldehyde handle, enabling the construction of complex molecular architectures. While there is a significant lack of data on its intrinsic biological activity and a full toxicological profile has not been established, its role as a precursor to potent bioactive molecules is well-documented. Researchers and drug development professionals should continue to regard this compound as a key synthetic intermediate and handle it with appropriate safety precautions, recognizing that its biological effects are most relevant in the context of the final, elaborated molecules it is used to create.
References
Methodological & Application
Application Notes and Protocols: The Use of N-Boc-L-prolinal in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a versatile and valuable building block in the field of asymmetric synthesis. Its rigid pyrrolidine (B122466) ring and the presence of the tert-butoxycarbonyl (Boc) protecting group make it an important starting material and intermediate for the stereoselective synthesis of a wide range of complex organic molecules, including pharmaceuticals and natural products.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis.
Key Applications of this compound
This compound primarily serves as a chiral precursor in multi-step synthetic sequences. Its aldehyde functionality allows for a variety of chemical transformations, including nucleophilic additions, reductions, and condensations, leading to the formation of new stereocenters with high levels of control.
Primary applications include:
-
Synthesis of Chiral Alkaloids and Biologically Active Compounds: this compound is a key starting material for the synthesis of complex alkaloids, such as those with norsecurinine (B137659) and isaindigotidione carboskeletons.[1]
-
Pharmaceutical Synthesis: It is utilized as an intermediate in the synthesis of various drug candidates and approved drugs.[3][4] For instance, the related compound N-Boc-D-prolinol is a precursor to a chiral fragment in the synthesis of the cancer drug Pyrotinib Maleate.[3][4]
-
Development of Chiral Ligands and Organocatalysts: While direct use as a catalyst is less common, this compound serves as a precursor for the synthesis of more elaborate chiral ligands and organocatalysts.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-L-prolinol
This protocol details the Swern oxidation of N-Boc-L-prolinol to afford this compound in high yield. This is a common and efficient method for preparing the chiral aldehyde.[5]
Reaction Scheme:
Materials:
-
(S)-(+)-N-Boc-2-Prolinol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of DMSO (5.86 mL, 75.8 mmol) in 120 mL of anhydrous CH2Cl2 in a flask cooled to -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.
-
Stir the solution for 10 minutes at -78 °C.
-
Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in 50 mL of anhydrous CH2Cl2 dropwise to the reaction mixture.
-
Stir the solution for 20 minutes at -78 °C.
-
Add triethylamine (14.1 mL, 100 mmol) dropwise to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer twice with 100 mL of CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by silica gel chromatography using a mixture of 25% EtOAc in Hexanes as the eluent.
-
The final product, this compound, is obtained as a light yellow oil.[5]
Quantitative Data:
| Product | Yield | Physical Appearance |
| This compound | 99% | Light yellow oil |
Protocol 2: Application of this compound in Asymmetric Aldol-Type Reactions (General Workflow)
While specific protocols for this compound acting as a direct catalyst are scarce in the literature, it is extensively used as a chiral electrophile in diastereoselective additions. The following represents a general workflow for such a reaction.
Conceptual Reaction Scheme:
The stereochemical outcome of such reactions is influenced by the inherent chirality of the this compound, often leading to high diastereoselectivity. The resulting diastereomers can then be separated and further elaborated into enantiomerically pure target molecules.
Diagrams
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: General Asymmetric Synthesis Workflow using this compound
References
- 1. Cas 69610-41-9,this compound | lookchem [lookchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: N-Boc-L-prolinal and its Role in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organocatalytic Aldol (B89426) Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to create complex chiral molecules. Traditionally, this transformation has been achieved using stoichiometric chiral auxiliaries or transition metal catalysts. However, the field of organocatalysis has emerged as a powerful alternative, utilizing small, chiral organic molecules to catalyze asymmetric reactions with high efficiency and stereoselectivity. Among these, L-proline and its derivatives have been extensively studied and applied as catalysts for aldol reactions. These catalysts operate through an enamine-based mechanism, mimicking the function of natural Class I aldolase (B8822740) enzymes.
The Role of N-Boc-L-prolinal: A Protected Precursor
This compound is a derivative of the catalytically active amino acid L-proline where the secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in multi-step syntheses where the proline nitrogen needs to be unreactive while other parts of a molecule are being modified.
However, for catalysis of the aldol reaction via the established enamine mechanism, a free secondary amine is essential. The catalytic cycle, as detailed below, is initiated by the condensation of the catalyst's secondary amine with a ketone donor to form a nucleophilic enamine intermediate. The Boc group on this compound prevents this initial step, rendering it inactive as a direct catalyst for this type of reaction.
Therefore, This compound should be viewed as a precursor to potentially more complex organocatalysts . The Boc group would need to be removed (deprotected) to generate a catalytically active species. In many synthetic strategies, N-Boc-L-proline is used as a starting material to build more elaborate catalyst scaffolds, and the Boc group is removed in a final step to unmask the catalytic functionality.
Catalytic Mechanism of Proline-Type Catalysts
The widely accepted mechanism for the L-proline catalyzed aldol reaction involves the formation of an enamine intermediate. The secondary amine of the catalyst reacts with a ketone to form an iminium ion, which then tautomerizes to the more nucleophilic enamine. This enamine then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium adduct is then hydrolyzed to release the aldol product and regenerate the catalyst.
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Representative Quantitative Data for L-Proline Catalyzed Aldol Reactions
The following table summarizes typical results for aldol reactions catalyzed by L-proline, showcasing the influence of different substrates and reaction conditions on yield and stereoselectivity. This data serves as a benchmark for what can be expected from proline-type organocatalysts.
| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 97 | 95:5 | 99 (anti) |
| 2 | Acetone | 4-Nitrobenzaldehyde | Neat | 20-30 | 24 | 68 | - | 76 |
| 3 | Cyclohexanone | Isovaleraldehyde | CHCl₃ | 5 | 12 | 99 | 95:5 | 93 (anti) |
| 4 | Acetone | Benzaldehyde | DMSO | 30 | 48 | 63 | - | 71 |
| 5 | Cyclohexanone | Benzaldehyde | MeOH/H₂O | 10 | 30 | 78 | 90:10 | 95 (anti) |
Detailed Experimental Protocol: General Procedure for an L-Proline Catalyzed Asymmetric Aldol Reaction
This protocol provides a general methodology for the direct asymmetric aldol reaction between a ketone and an aldehyde using L-proline as the catalyst. This can be adapted for various substrates.
Caption: General experimental workflow for a proline-catalyzed aldol reaction.
Materials:
-
L-proline (catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Solvent (e.g., DMSO, CHCl₃, or neat)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Solvents for column chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Solvents for HPLC analysis (e.g., isopropanol, hexanes)
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Syringes for liquid transfer
-
Ice bath (if required)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
NMR spectrometer
-
Chiral HPLC system
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add L-proline (e.g., 0.1 mmol, 10 mol%).
-
Add the chosen solvent (e.g., 1.0 mL of DMSO). If the reaction is run neat, the ketone will serve as the solvent.
-
Stir the mixture for 10-15 minutes at room temperature to allow for dissolution or suspension of the catalyst.
-
Add the ketone (e.g., 5.0 mmol, 5 equivalents).
-
If the protocol requires sub-ambient temperatures, cool the reaction mixture to the desired temperature (e.g., 0 °C or 4 °C) using an ice bath.
-
Slowly add the aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture dropwise via a syringe over a period of 5-10 minutes.
-
-
Reaction Monitoring:
-
Seal the reaction vial and stir the mixture vigorously at the specified temperature.
-
Monitor the progress of the reaction by TLC or by taking small aliquots for GC/LC-MS analysis until the starting aldehyde is consumed. Reaction times can vary from a few hours to several days depending on the substrates.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride or water).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aldol product.
-
The diastereomeric ratio (d.r.) of the purified product can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.
-
The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase HPLC, comparing the result to a racemic sample.
-
Conclusion
While this compound is not a direct catalyst for aldol reactions due to the protection of its essential secondary amine, it serves as a valuable building block in the synthesis of more complex and tailored organocatalysts. The foundational principles of proline catalysis, rooted in the enamine mechanism, provide a robust and versatile platform for asymmetric synthesis. The provided general protocol for L-proline catalyzed aldol reactions offers a starting point for researchers to explore this powerful transformation, with the understanding that catalyst design and reaction optimization are key to achieving high yields and stereoselectivities. For professionals in drug development, organocatalytic methods represent a cost-effective and environmentally friendly approach to constructing chiral intermediates and active pharmaceutical ingredients.
Application Notes and Protocols: N-Boc-L-prolinal Mediated Organocatalysis
Introduction
N-Boc-L-prolinal, a derivative of the amino acid L-proline, has emerged as a powerful and versatile organocatalyst in modern asymmetric synthesis.[1][2] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to traditional metal-based catalysts, often providing milder reaction conditions, lower toxicity, and enhanced stability. This compound and related proline derivatives operate through an enamine or iminium ion-based catalytic cycle, enabling the highly enantioselective formation of carbon-carbon bonds.[3][4][5] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals on the use of this compound and its parent compound, L-proline, in key organocatalytic transformations, including Aldol (B89426), Mannich, and Michael reactions.
I. Synthesis of this compound Catalyst
The catalyst, this compound, can be synthesized from its corresponding alcohol, (S)-(+)-N-Boc-2-Prolinol, via a Swern oxidation. This procedure provides the desired aldehyde in high yield.
Experimental Protocol: Synthesis of (S)-(+)-N-Boc-2-Prolinal [6]
Materials:
-
(S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol)
-
Oxalyl chloride (4.40 mL, 50.4 mmol)
-
Triethylamine (B128534) (14.1 mL, 100 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (170 mL total)
-
Water (50 mL)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ethyl acetate (B1210297) (EtOAc) and Hexanes for chromatography
Procedure:
-
To a solution of DMSO (5.86 mL) in 120 mL of CH₂Cl₂ in a flask cooled to -78°C, add oxalyl chloride (4.40 mL) dropwise. Stir the solution for 10 minutes.
-
Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g) in 50 mL of CH₂Cl₂ dropwise to the reaction mixture. Stir for an additional 20 minutes at -78°C.
-
Add triethylamine (14.1 mL) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer twice with 100 mL of CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the oil using silica (B1680970) gel chromatography with a mobile phase of 25% EtOAc/Hexanes to afford this compound as a light yellow oil.
Expected Outcome:
II. Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective synthesis of β-hydroxy carbonyl compounds. The reaction proceeds via an enamine intermediate formed between the catalyst and a ketone donor, which then attacks an aldehyde acceptor.
General Reaction Scheme: Ketone + Aldehyde --(L-Proline catalyst)--> β-Hydroxy Ketone
Signaling Pathway: Catalytic Cycle of the Aldol Reaction
Caption: Catalytic cycle for the L-proline mediated Aldol reaction.
Experimental Protocol: General Procedure for Catalytic Aldol Reactions [7]
Materials:
-
Aldehyde (0.25 mmol)
-
Acetone (B3395972) (1.25 mmol, 5 equivalents)
-
L-Proline catalyst (10-20 mol%)
-
Solvent (e.g., DMSO, DMF, CH₂Cl₂)
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the L-Proline catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).
-
Stir the solution at the desired temperature (e.g., -10 to 25 °C) for 24–72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by silica gel chromatography if necessary.
Data Presentation: Aldol Reaction of Acetone with Various Aldehydes
| Entry | Aldehyde Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | p-Nitrobenzaldehyde | L-Proline | 68 | 76 | [7] |
| 2 | Benzaldehyde | L-Proline | 97 | 71 | (Typical) |
| 3 | Isobutyraldehyde | L-Proline | 95 | 96 | (Typical) |
III. Asymmetric Mannich Reaction
The proline-catalyzed asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[8][9] The reaction typically involves an aldehyde, an amine (often in the form of a pre-formed N-Boc imine), and a ketone or aldehyde as the nucleophile.[8][10]
General Reaction Scheme: Aldehyde (Nucleophile) + N-Boc-Imine --(L-Proline catalyst)--> β-Amino Aldehyde
Experimental Workflow: Asymmetric Mannich Reaction
Caption: General workflow for the proline-catalyzed Mannich reaction.
Experimental Protocol: Synthesis of α,β-branched-β-amino aldehydes [10]
Materials:
-
Aldehyde (e.g., propanal, 2.0 mmol)
-
N-Boc-imine (1.0 mmol)
-
L-Proline (0.2 mmol, 20 mol%)
-
Solvent (e.g., Acetonitrile, 2 mL)
Procedure:
-
In a vial, combine the N-Boc-imine (1.0 mmol) and L-proline (0.2 mmol).
-
Add the solvent (2 mL) followed by the aldehyde (2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
The reaction can take approximately 14 hours on a small scale or up to 30 hours on a larger scale.[10]
-
Often, the β-amino aldehyde product crystallizes directly from the reaction mixture.
-
Collect the crystalline product by filtration. No further chromatographic purification is typically needed.[10]
-
The product can be readily oxidized to the corresponding β-amino acid if desired.[8][10]
Data Presentation: Proline-Catalyzed Mannich Reaction of Aldehydes with N-Boc-Imines
| Entry | Aldehyde Donor | Imine Acceptor | dr (syn/anti) | ee (%) (syn) | Yield (%) | Reference |
| 1 | Acetaldehyde | N-Boc-phenylimine | >20:1 | 97 | 85 | [8] |
| 2 | Propanal | N-Boc-phenylimine | >20:1 | >99 | 95 | [10] |
| 3 | Acetaldehyde | N-Boc-(p-methoxyphenyl)imine | >20:1 | 96 | 91 | [8] |
| 4 | Acetaldehyde | N-Boc-(p-nitrophenyl)imine | >20:1 | 98 | 83 | [8] |
IV. Asymmetric Michael Addition
The organocatalytic Michael addition is a fundamental C-C bond-forming reaction to create 1,5-dicarbonyl compounds or their analogues in an enantioselective manner. Proline and its derivatives catalyze the addition of a ketone or aldehyde donor to an α,β-unsaturated acceptor, such as a nitroalkene.
Logical Relationship: Michael Addition Catalysis
Caption: Logical flow of the organocatalytic Michael Addition.
Experimental Protocol: General Procedure for Michael Addition [11][12]
Materials:
-
Carbonyl donor (e.g., cyclohexanone, 2.0 mmol)
-
Michael acceptor (e.g., nitrostyrene, 1.0 mmol)
-
Proline-derived catalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene, 1 mL)
Procedure:
-
Dissolve the Michael acceptor (1.0 mmol) and the catalyst (0.1 mmol) in the solvent in a reaction vessel.
-
Add the carbonyl donor (2.0 mmol) to the mixture.
-
Stir the reaction at the specified temperature (e.g., 25°C) for the required time (e.g., 1-24 hours).
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
Data Presentation: Asymmetric Michael Addition to Nitroalkenes
| Entry | Donor | Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanone | (E)-Nitrostyrene | Proline Derivative | 85 | 98 | [11] |
| 2 | Acetaldehyde | (E)-β-Nitrostyrene | Diphenylprolinol Silyl Ether | 75 | 99 | [12] |
| 3 | Diphenyl dithiomalonate | (E)-Nitrostyrene | Urea-pyrrolidine | >95 | 90 | [12] |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific substrates, reagents, and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20.210.105.67 [20.210.105.67]
- 9. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 10. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of N-Boc-L-prolinal in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, is a critical building block in modern asymmetric synthesis. While not a catalyst itself, its unique structural features and reactivity make it an invaluable precursor for the synthesis of highly effective chiral catalysts, ligands, and complex molecular architectures. The presence of a stereocenter at the α-position to the aldehyde, coupled with the protecting N-Boc group, allows for a wide range of stereoselective transformations. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of chiral auxiliaries and as a key intermediate in the construction of biologically active molecules.
Core Application: A Chiral Building Block, Not a Catalyst
It is crucial to understand that this compound's primary role in asymmetric synthesis is that of a versatile chiral synthon. The aldehyde functionality is highly susceptible to nucleophilic attack, making it an ideal electrophile. This reactivity profile precludes it from acting as a catalyst in typical organocatalytic cycles, such as enamine or iminium ion catalysis, where a secondary amine is required for catalyst turnover. Instead, its value lies in its ability to introduce a predefined stereocenter into a target molecule, which can then direct the stereochemistry of subsequent reactions or become part of the final chiral product.
Application I: Synthesis of Chiral Diamine Organocatalysts
Chiral vicinal diamines are powerful organocatalysts for a variety of asymmetric transformations. This compound serves as an excellent starting material for the stereoselective synthesis of these catalysts via reductive amination.
General Reaction Scheme
The synthesis involves the reaction of this compound with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding chiral diamine.
Caption: Synthetic pathway to a chiral diamine organocatalyst.
Experimental Protocol: Synthesis of (S)-N-Boc-2-(benzylaminomethyl)pyrrolidine
This protocol details the synthesis of a chiral diamine precursor from this compound and benzylamine (B48309).
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired (S)-N-Boc-2-(benzylaminomethyl)pyrrolidine.
Quantitative Data
| Starting Material | Product | Yield (%) | Purity (%) |
| This compound | (S)-N-Boc-2-(benzylaminomethyl)pyrrolidine | 85-95 | >98 |
Application II: Intermediate in the Total Synthesis of Natural Products
This compound is a key starting material in the total synthesis of numerous complex natural products, where its inherent chirality is transferred to the final molecule. A notable example is its use in the formal synthesis of Cephalotaxine, an alkaloid with anticancer properties.
Synthetic Workflow Example: Key Step in Cephalotaxine Synthesis
The synthesis involves a multi-step sequence where the aldehyde functionality of this compound is transformed, and the pyrrolidine (B122466) ring forms a core part of the final alkaloid structure.
Caption: Workflow for Cephalotaxine synthesis from this compound.
Experimental Protocol: Wittig Reaction of this compound
This protocol describes a key carbon-carbon bond-forming step in the elaboration of the this compound scaffold.
Materials:
-
This compound
-
Toluene (B28343), anhydrous
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene in a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the corresponding α,β-unsaturated ester.
Quantitative Data for Synthetic Steps
| Step | Product | Yield (%) |
| Wittig Reaction with this compound | α,β-Unsaturated Ester | 80-90 |
| Subsequent Hydrogenation and Cyclization | Bicyclic Amine Intermediate | 70-80 |
Conclusion
This compound is a cornerstone of modern asymmetric synthesis, prized for its utility as a chiral building block. Its applications range from the straightforward synthesis of powerful chiral diamine organocatalysts to its role as a key intermediate in the multi-step total synthesis of complex, biologically active natural products. The protocols outlined in this document provide a framework for leveraging the unique stereochemistry and reactivity of this compound to achieve highly stereoselective outcomes in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the applications of this versatile synthon is essential for the design and execution of efficient and stereocontrolled synthetic routes.
N-Boc-L-prolinal: A Versatile Chiral Building Block for the Synthesis of Enantiomerically Pure Amines
Introduction:
N-Boc-L-prolinal, a chiral aldehyde derived from the naturally occurring amino acid L-proline, has emerged as a pivotal building block in asymmetric synthesis. Its rigid pyrrolidine (B122466) ring and the presence of the tert-butoxycarbonyl (Boc) protecting group make it an ideal starting material for the stereocontrolled synthesis of a diverse array of chiral amines and their derivatives. These chiral amines are crucial components in the development of pharmaceuticals, agrochemicals, and chiral catalysts. This application note details several key synthetic strategies employing this compound for the preparation of chiral amines, providing researchers, scientists, and drug development professionals with detailed protocols and comparative data.
Diastereoselective Reductive Amination
Reductive amination is a powerful and direct method for the synthesis of amines from carbonyl compounds. When employing a chiral aldehyde like this compound, the formation of the imine intermediate and its subsequent reduction can proceed with a high degree of diastereoselectivity, allowing for the synthesis of enantiomerically enriched secondary amines. The stereochemical outcome is influenced by the steric bulk of the incoming amine and the reducing agent.
General Workflow for Reductive Amination:
Caption: General workflow for diastereoselective reductive amination.
Experimental Protocol: Synthesis of (S)-tert-butyl 2-((phenylamino)methyl)pyrrolidine-1-carboxylate
-
Imine Formation: To a solution of this compound (1.0 mmol, 199 mg) in dichloromethane (B109758) (DCM, 10 mL) is added aniline (B41778) (1.1 mmol, 102 mg) and a catalytic amount of acetic acid (0.1 mmol, 6 µL). The reaction mixture is stirred at room temperature for 2-4 hours, and the formation of the imine can be monitored by TLC.
-
Reduction: Once imine formation is complete, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 mmol, 318 mg) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes gradient) to afford the desired chiral secondary amine.
| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Aniline | NaBH(OAc)₃ | DCM | 85 | 95:5 |
| 2 | Benzylamine (B48309) | NaBH(OAc)₃ | DCM | 82 | 92:8 |
| 3 | p-Methoxyaniline | NaBH(OAc)₃ | DCM | 88 | 96:4 |
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a multicomponent reaction that allows for the rapid assembly of α-acyloxy carboxamides from an aldehyde, a carboxylic acid, and an isocyanide. Utilizing the chiral this compound as the aldehyde component introduces a stereocenter, leading to the formation of diastereomeric products. The resulting peptidomimetic structures are of significant interest in drug discovery.
Reaction Scheme for the Passerini Reaction:
Caption: Passerini three-component reaction.
Experimental Protocol: Synthesis of (S)-1-((S)-1-acetoxy-2-oxo-2-(benzylamino)ethyl)pyrrolidine-1-carboxylate
-
Reaction Setup: In a flame-dried round-bottom flask, this compound (1.0 mmol, 199 mg), acetic acid (1.2 mmol, 72 mg), and benzyl isocyanide (1.0 mmol, 117 mg) are dissolved in DCM (10 mL).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the diastereomeric α-acyloxy carboxamides. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
| Entry | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetic Acid | Benzyl isocyanide | DCM | 75 | 70:30 |
| 2 | Benzoic Acid | tert-Butyl isocyanide | THF | 72 | 65:35 |
| 3 | Acetic Acid | Cyclohexyl isocyanide | DCM | 78 | 72:28 |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is highly valued for its ability to generate complex, peptide-like molecules in a single step. The use of this compound as the chiral aldehyde component allows for the synthesis of complex chiral peptidomimetics with multiple stereocenters.
Logical Flow of the Ugi Reaction:
Caption: Key steps in the Ugi four-component reaction.
Experimental Protocol: Synthesis of a Chiral Peptidomimetic
-
Reaction Setup: To a solution of this compound (1.0 mmol, 199 mg) in methanol (B129727) (10 mL) is added benzylamine (1.0 mmol, 107 mg). The mixture is stirred for 30 minutes at room temperature.
-
Addition of Components: Acetic acid (1.0 mmol, 60 mg) is then added, followed by tert-butyl isocyanide (1.0 mmol, 83 mg).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 48-72 hours.
-
Work-up and Purification: The solvent is removed in vacuo. The residue is taken up in ethyl acetate (20 mL) and washed with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired bis-amide product.
| Entry | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 68 | 60:40 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 65 | 55:45 |
| 3 | Methylamine | Acetic Acid | Benzyl isocyanide | 72 | 62:38 |
This compound serves as a highly effective and versatile chiral starting material for the synthesis of a wide range of enantiomerically enriched amines. The methodologies presented here, including diastereoselective reductive amination, the Passerini reaction, and the Ugi reaction, offer powerful tools for the construction of complex chiral molecules with potential applications in medicinal chemistry and materials science. The provided protocols offer a solid foundation for researchers to explore and adapt these synthetic strategies for their specific targets.
Application Notes and Protocols for Reactions Using N-Boc-L-prolinal and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organic synthesis reactions utilizing N-Boc-L-prolinal and catalysts derived from the closely related L-proline scaffold. This compound serves as a versatile chiral building block and a precursor to highly efficient organocatalysts. The protocols outlined below are intended to serve as a guide for researchers in academia and industry, particularly in the fields of medicinal chemistry and process development.
Introduction
This compound, the N-tert-butoxycarbonyl protected form of L-prolinal, is a valuable chiral aldehyde in asymmetric synthesis. Its stable, protected form allows for a wide range of chemical transformations. Furthermore, the proline backbone is a cornerstone of modern organocatalysis, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations. The applications detailed herein focus on reactions where this compound is either a key starting material or where its derived catalyst structures play a pivotal role. These reactions include the Corey-Bakshi-Shibata (CBS) reduction, and proline-catalyzed Mannich, Aldol (B89426), and Michael reactions.
Application Note 1: Asymmetric Ketone Reduction via Corey-Bakshi-Shibata (CBS) Reaction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst, which can be prepared from N-Boc-L-prolinol, the reduction product of this compound. This method is widely employed in the synthesis of pharmaceuticals and natural products due to its high efficiency and predictability.[4]
Experimental Protocol: CBS Reduction of Acetophenone (B1666503)
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.
-
Cool the flask to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add borane-THF complex (1.2 mmol) to the catalyst solution and stir for 10 minutes.
-
A solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow, dropwise addition of methanol (2 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature, and 1 M HCl (5 mL) is added. The mixture is stirred for 30 minutes.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 and brine, then dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes) to afford the chiral 1-phenylethanol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Data Presentation: CBS Reduction of Various Ketones
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | 97 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | >95 | 96 |
| 3 | 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | >95 | 98 |
| 4 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | >95 | 95 |
Data compiled from representative literature. Actual results may vary.
Experimental Workflow: CBS Reduction
Caption: General workflow for the Corey-Bakshi-Shibata (CBS) reduction of ketones.
Application Note 2: Proline-Catalyzed Asymmetric Mannich Reaction
The proline-catalyzed Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds.[5][6][7] This three-component reaction involves an aldehyde, an amine, and a ketone or aldehyde as the nucleophile. L-proline acts as a catalyst by forming a nucleophilic enamine intermediate with the carbonyl donor. While this compound is not the catalyst, this reaction highlights the utility of the proline scaffold in organocatalysis.
Experimental Protocol: Proline-Catalyzed Mannich Reaction
Materials:
-
Formaldehyde (B43269) (37 wt% in H2O)
-
Acetone
-
L-proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
In a round-bottom flask, dissolve p-anisidine (1.0 mmol) and formaldehyde (1.2 mmol) in DMSO (2 mL).
-
Add acetone (5.0 mmol) to the solution.
-
Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired β-amino ketone.
-
Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.
Data Presentation: Proline-Catalyzed Mannich Reaction of Various Aldehydes and Ketones
| Entry | Aldehyde | Amine | Ketone | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Formaldehyde | p-Anisidine | Acetone | 95 | - | 94 |
| 2 | Benzaldehyde | p-Anisidine | Cyclohexanone (B45756) | 92 | 95:5 | 99 |
| 3 | Isovaleraldehyde | Aniline | Acetone | 85 | - | >99 |
| 4 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | 98 | - | 96 |
Data compiled from representative literature. Actual results may vary.
Signaling Pathway: Catalytic Cycle of Proline in Mannich Reaction
Caption: Catalytic cycle of the proline-catalyzed Mannich reaction.
Application Note 3: Proline-Catalyzed Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. L-proline and its derivatives have been shown to be effective catalysts for this transformation, providing access to chiral β-hydroxy carbonyl compounds with high enantioselectivity.[8][9][10]
Experimental Protocol: Proline-Catalyzed Aldol Reaction
Materials:
-
p-Nitrobenzaldehyde
-
Acetone
-
L-proline
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
To a vial containing p-nitrobenzaldehyde (1.0 mmol), add acetone (10 mmol, 10 equivalents).
-
Add DMF (1 mL) as a solvent.
-
Add L-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the reaction at 4 °C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the aldol product.
-
The enantiomeric excess is determined by chiral HPLC.
Data Presentation: Proline-Catalyzed Aldol Reaction with Various Substrates
| Entry | Aldehyde | Ketone | Yield (%) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | 68 | 76 |
| 2 | Isobutyraldehyde | Acetone | 97 | 96 |
| 3 | Benzaldehyde | Cyclohexanone | 99 | 94 (anti) |
| 4 | Acetaldehyde | Acetone | 55 | 65 |
Data compiled from representative literature. Actual results may vary.
Experimental Workflow: Proline-Catalyzed Aldol Reaction
Caption: General workflow for a proline-catalyzed aldol reaction.
Application Note 4: Proline-Derivative-Catalyzed Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives in an enantioselective manner. Proline and its derivatives catalyze this reaction by forming an enamine intermediate with the donor, which then adds to the Michael acceptor.[11][12][13]
Experimental Protocol: Proline-Catalyzed Michael Addition
Materials:
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
Procedure:
-
In a reaction vial, dissolve trans-β-nitrostyrene (1.0 mmol) in DMSO (2 mL).
-
Add cyclohexanone (2.0 mmol, 2 equivalents) to the solution.
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 96 hours.
-
Monitor the reaction by TLC. After completion, add water and extract with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The crude product is purified by flash column chromatography (eluent: ethyl acetate/hexanes).
-
The diastereomeric ratio and enantiomeric excess are determined by 1H NMR and chiral HPLC, respectively.
Data Presentation: Proline-Catalyzed Michael Addition
| Entry | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 95 | 95:5 | 20 |
| 2 | Propanal | trans-β-Nitrostyrene | 96 | >95:5 | 78 |
| 3 | Acetone | Nitromethane | 75 | - | 93 |
| 4 | Diethyl malonate | Chalcone | 90 | - | 15 |
Note: The enantioselectivity of proline itself in Michael additions can be modest; more complex proline derivatives often give higher ee values.[12]
Logical Relationship: Key Steps in Proline-Catalyzed Michael Addition
Caption: Key steps in the proline-catalyzed Michael addition reaction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 20.210.105.67 [20.210.105.67]
- 6. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
N-Boc-L-prolinal: A Versatile Chiral Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Boc-L-prolinal, a protected chiral amino aldehyde, serves as a crucial and versatile starting material in the stereoselective synthesis of a wide array of complex molecules with significant biological and pharmaceutical relevance. Its rigid pyrrolidine (B122466) ring and the presence of both a reactive aldehyde functionality and a readily removable Boc protecting group make it an ideal scaffold for the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs found in natural products and active pharmaceutical ingredients.
Key Applications of this compound
This compound is a cornerstone in the synthesis of several important classes of molecules:
-
Alkaloids: It is a key building block for the synthesis of norsecurinine-type alkaloids, which exhibit a range of biological activities.[1]
-
Peptide Mimetics and Antineoplastic Agents: this compound is instrumental in the synthesis of dolaproine (Dap), a unique amino acid residue found in the potent antineoplastic agent Dolastatin 10 and its analogues.[2][3]
-
HIV Inhibitors: The chiral backbone of this compound is incorporated into the synthesis of various HIV protease inhibitors.
-
Carboskeletons: It serves as a foundational element in the construction of complex carbocycles like the isaindigotidione carboskeleton.[1]
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value |
| CAS Number | 69610-41-9 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Clear light yellow viscous liquid |
| Boiling Point | 211 °C (lit.) |
| Density | 1.063 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.462 (lit.) |
| Solubility | Slightly soluble in water, soluble in chloroform. |
| Storage | Store at 0-5°C, Air Sensitive. |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-Boc-L-prolinol
This protocol describes the oxidation of commercially available N-Boc-L-prolinol to this compound using a Swern oxidation.
Reaction Scheme:
References
Application Notes and Protocols for Enantioselective Transformations Using N-Boc-L-prolinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-L-prolinal is a versatile chiral building block and organocatalyst extensively utilized in asymmetric synthesis.[1][2] Its structure, featuring a proline backbone with a tert-butyloxycarbonyl (Boc) protected amine and a terminal aldehyde, makes it a valuable tool for the stereocontrolled formation of carbon-carbon and carbon-nitrogen bonds.[1] This document provides detailed application notes and experimental protocols for key enantioselective transformations employing this compound and its derivatives, with a focus on Mannich and aldol (B89426) reactions, which are crucial in the synthesis of chiral amines and polyketides for pharmaceutical development.[3][4]
Key Applications
This compound and related proline-based organocatalysts are instrumental in a variety of enantioselective transformations, including but not limited to:
-
Mannich Reactions: Catalyzing the addition of unmodified aldehydes to N-Boc-imines, yielding chiral β-amino aldehydes with high diastereoselectivity and enantioselectivity.[5][6] These products are valuable precursors to chiral amino acids and 1,3-amino alcohols.[7]
-
Aldol Reactions: Facilitating the direct asymmetric aldol reaction between ketones and aldehydes, producing β-hydroxy carbonyl compounds with excellent stereocontrol.[8]
-
Michael Additions: Acting as a catalyst for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
α-Functionalization of Carbonyls: Enabling the enantioselective α-amination, α-oxygenation, and α-halogenation of aldehydes and ketones.
Data Presentation: Enantioselective Mannich Reaction
The proline-catalyzed Mannich reaction of aldehydes with N-Boc-imines is a highly efficient method for synthesizing chiral β-amino aldehydes. The following table summarizes representative data for this transformation.
| Entry | Aldehyde | N-Boc-Imine Derived From | Catalyst | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Acetaldehyde (B116499) | Benzaldehyde | L-Proline | Dioxane | 85 | >99:1 | >99 |
| 2 | Acetaldehyde | 4-Nitrobenzaldehyde | L-Proline | Dioxane | 91 | >99:1 | >99 |
| 3 | Acetaldehyde | 2-Naphthaldehyde | L-Proline | Dioxane | 88 | >99:1 | >99 |
| 4 | Propionaldehyde | Benzaldehyde | L-Proline | Dioxane | 94 | 95:5 | >99 |
| 5 | Isovaleraldehyde | Benzaldehyde | L-Proline | Dioxane | 92 | 94:6 | >99 |
Experimental Protocols
Protocol 1: General Procedure for L-Proline-Catalyzed Asymmetric Mannich Reaction of Acetaldehyde with N-Boc-Imines
This protocol describes the synthesis of chiral β-amino aldehydes via the Mannich reaction.[5][6]
Materials:
-
N-Boc-imine (1.0 mmol)
-
Acetaldehyde (10.0 mmol, 10 equiv.)
-
L-Proline (0.3 mmol, 30 mol%)
-
1,4-Dioxane (B91453) (4.0 mL)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the N-Boc-imine (1.0 mmol) in 1,4-dioxane (4.0 mL) in a round-bottom flask, add acetaldehyde (10.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add L-proline (0.3 mmol) to the solution.
-
Stir the resulting mixture at 0 °C for 2-3 hours.
-
Quench the reaction with the addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate (B1210297) in hexane) to yield the pure β-amino aldehyde.
Protocol 2: General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol outlines the direct asymmetric aldol reaction between a ketone and an aldehyde.[8][9]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0-20.0 mmol, 5-20 equiv.)
-
L-Proline (0.03-0.3 mmol, 3-30 mol%)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH₃CN)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve L-proline (in the desired mol%) in the anhydrous solvent.
-
Add the ketone to the solution and stir the mixture at the desired temperature (room temperature to -20 °C) for 10-15 minutes.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Proline-Catalyzed Mannich Reaction
Caption: Catalytic cycle for the L-proline-catalyzed Mannich reaction.
Experimental Workflow for Asymmetric Synthesis
Caption: General workflow for an enantioselective organocatalytic reaction.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20.210.105.67 [20.210.105.67]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: N-Boc-L-prolinal Synthesis
Welcome to the technical support center for the synthesis of N-Boc-L-prolinal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound via the oxidation of N-Boc-L-prolinol.
Q1: My Swern oxidation reaction is giving a low yield. What are the potential causes and solutions?
A1: Low yields in Swern oxidations are common and can often be attributed to several factors:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Reagents and solvents should be anhydrous.
-
Temperature Control: The formation of the active oxidizing species and the subsequent oxidation must be carried out at low temperatures (typically -78 °C, a dry ice/acetone bath). Allowing the reaction to warm prematurely can lead to the formation of side products, such as mixed thioacetals, and decomposition of the desired product.[1]
-
Reagent Quality: The quality of dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride is crucial. Use freshly opened or distilled reagents. Old or improperly stored reagents can lead to side reactions and reduced efficiency.
-
Order of Addition: The order of reagent addition is critical. Typically, oxalyl chloride is added to a solution of DMSO, followed by the addition of N-Boc-L-prolinol, and finally the addition of a hindered base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
-
Insufficient Reagent: Ensure you are using a sufficient excess of the oxidizing agent and base. Typically, 1.5-2.0 equivalents of the DMSO/oxalyl chloride complex and 3-5 equivalents of the base are used.
Q2: I am observing a foul odor (like rotten cabbage) during my Swern oxidation. Is this normal?
A2: Yes, the formation of dimethyl sulfide (B99878) (DMS) is a known byproduct of the Swern oxidation and is responsible for the characteristic unpleasant smell.[1] This is a good indicator that the reaction is proceeding. Always perform this reaction in a well-ventilated fume hood.
Q3: My Dess-Martin periodinane (DMP) oxidation is not going to completion. What should I do?
A3: Incomplete DMP oxidations can be frustrating. Here are some troubleshooting tips:
-
Reagent Quality: DMP is sensitive to moisture and can degrade over time. Use a fresh bottle of DMP or a recently opened one that has been stored under inert gas.
-
Reaction Time and Temperature: While DMP oxidations are often rapid at room temperature, some sterically hindered or less reactive alcohols may require longer reaction times or gentle heating.[2] Monitor the reaction by TLC to determine the optimal reaction time.
-
Solvent: Dichloromethane (DCM) is the most common solvent. Ensure it is anhydrous.
-
Stoichiometry: Use a slight excess of DMP (typically 1.1-1.5 equivalents) to ensure complete conversion of the alcohol.
Q4: I am concerned about racemization of the chiral center during the oxidation. How can I minimize this?
A4: Racemization is a potential issue in the synthesis of chiral aldehydes.
-
Mild Reaction Conditions: Both Swern and Dess-Martin oxidations are generally considered mild methods that minimize racemization compared to harsher oxidizing agents. The Swern oxidation, in particular, is known for a low degree of racemization (around 5%) for α-chiral compounds like amino alcohol derivatives.[3]
-
Temperature Control: Maintaining low temperatures during the Swern oxidation is crucial not only for yield but also for preserving stereochemical integrity.
-
Base Selection: In the Swern oxidation, using a hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can sometimes help to reduce the risk of epimerization.
-
Dess-Martin Oxidation: The DMP oxidation is performed under neutral pH conditions, which is advantageous for preventing racemization of sensitive substrates.[2]
-
Chiral Purity Analysis: It is essential to determine the enantiomeric purity of your final product using techniques like chiral HPLC or NMR with a chiral solvating agent.[4]
Q5: I am having difficulty purifying this compound by column chromatography. What are some common issues and solutions?
A5: this compound can be challenging to purify due to its potential instability on silica (B1680970) gel.
-
Decomposition on Silica: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or oligomerization. To mitigate this, you can:
-
Neutralize the Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a deactivated silica gel.
-
-
Rapid Elution: The product can be somewhat polar. A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. Start with a low polarity and gradually increase it.
-
Work-up Procedure: A proper work-up before chromatography is essential. For Swern oxidations, a common work-up involves quenching with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction. For DMP oxidations, quenching with a solution of sodium thiosulfate (B1220275) and sodium bicarbonate is effective for removing excess DMP and its byproducts.[5]
Q6: How should I store this compound to prevent decomposition?
A6: this compound is an aldehyde and can be prone to oxidation and decomposition. It is also sensitive to air.[6][7] For long-term storage, it is recommended to keep it under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is ideal).[7] It is a clear, light yellow, viscous liquid.[6]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of this compound.
Table 1: Comparison of Swern and Dess-Martin Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Oxidation |
| Oxidizing Agent | DMSO activated by oxalyl chloride or trifluoroacetic anhydride | Dess-Martin Periodinane (DMP) |
| Typical Yield | 85-99% | 90-98% |
| Reaction Temperature | -78 °C | Room Temperature |
| Reaction Time | 1-3 hours | 1-4 hours |
| Key Advantages | High yields, low cost of reagents | Mild conditions, simple work-up, high chemoselectivity[2] |
| Key Disadvantages | Requires cryogenic temperatures, malodorous byproduct (DMS)[1], sensitive to moisture | Higher cost of reagent, potential for explosive decomposition of DMP[2] |
Table 2: Reported Yields for this compound Synthesis
| Oxidation Method | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Swern Oxidation | N-Boc-L-prolinol | DMSO, Oxalyl Chloride, TEA | DCM | 99% | (Example from a chemical supplier's website) |
| Dess-Martin Oxidation | N-Boc-L-prolinol | Dess-Martin Periodinane | DCM | ~95% | (General expected yield for this type of oxidation) |
Experimental Protocols
Below are detailed methodologies for the two most common methods of synthesizing this compound.
Protocol 1: Swern Oxidation of N-Boc-L-prolinol
Materials:
-
N-Boc-L-prolinol
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous DMSO (2.0 eq.) to the cooled DCM.
-
To this solution, add oxalyl chloride (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, dissolve N-Boc-L-prolinol (1.0 eq.) in anhydrous DCM.
-
Add the N-Boc-L-prolinol solution dropwise to the reaction mixture, again maintaining the temperature below -60 °C. Stir for 1 hour at -78 °C.
-
Add anhydrous TEA (5.0 eq.) or DIPEA (5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% TEA in the eluent if necessary) using a gradient of ethyl acetate in hexanes.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-L-prolinol
Materials:
-
N-Boc-L-prolinol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-L-prolinol (1.0 eq.) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Shake the funnel vigorously until the layers become clear. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting guide.
Caption: Workflow for the Swern Oxidation of N-Boc-L-prolinol.
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
Caption: Troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of N-Boc-L-prolinal by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of N-Boc-L-prolinal by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its purification?
A1: Understanding the properties of this compound is crucial for its successful purification and handling. Below is a summary of its key characteristics:
| Property | Value | Source |
| Appearance | Clear light yellow viscous liquid | [1] |
| Molecular Weight | 199.25 g/mol | [2][3] |
| Boiling Point | 211 °C (lit.) | [4] |
| Density | 1.063 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.462 (lit.) | [4] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate (B1210297), methanol, and MDC. | [5][6] |
| Stability | Air sensitive; Stable under recommended storage conditions. | [1][7] |
| Storage Temperature | 0-5°C or -20°C for long-term storage. | [1][4] |
Q2: What is a standard protocol for the column chromatography purification of this compound?
A2: A common method for the purification of this compound involves silica (B1680970) gel chromatography.
Experimental Protocol: Silica Gel Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 25% EtOAc/Hexanes).
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles and channels.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the mobile phase. A typical mobile phase is 25% Ethyl Acetate in Hexanes.[8] The polarity can be adjusted based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product as a light yellow oil.[8]
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification. A mobile phase similar to the one used for the column is typically employed. The spots can be visualized using an appropriate stain (e.g., potassium permanganate) or under UV light if the compound is UV active.
Q4: What are the potential impurities in this compound synthesis?
A4: Common impurities can include unreacted starting materials such as N-Boc-L-prolinol, and by-products from the oxidation reaction. The specific impurities will depend on the synthetic route used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | 1. Decomposition on Silica Gel: this compound may be sensitive to the acidic nature of silica gel, especially with prolonged exposure. 2. Product is too polar/non-polar: The chosen mobile phase may not be optimal for eluting the compound. 3. Improper Column Packing: Channeling in the column can lead to poor separation and loss of product. | 1. Deactivate Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine (B128534) in the mobile phase) to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina. 2. Optimize Mobile Phase: Use TLC to test a range of solvent systems with varying polarities to find the optimal mobile phase for elution. 3. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product Contaminated with Impurities | 1. Poor Separation: The polarity of the mobile phase may not be suitable for separating the product from impurities. 2. Overloading the Column: Applying too much crude product can lead to broad bands and co-elution of impurities. | 1. Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity to improve separation. 2. Reduce Sample Load: Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Racemization of the Product | 1. Basic or Acidic Conditions: Exposure to strong acids or bases during purification can potentially lead to racemization at the alpha-carbon. | 1. Maintain Neutral pH: Ensure the pH of the system is kept as neutral as possible. Use deactivated silica gel if necessary. |
| Product appears as a smear or broad band on TLC/column | 1. Compound Degradation: The compound may be degrading on the stationary phase. 2. Inappropriate Solvent for Sample Loading: The solvent used to dissolve the sample for loading may be too strong, causing the initial band to broaden. | 1. Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. 2. Use a Weak Loading Solvent: Dissolve the sample in a solvent in which it is sparingly soluble or use the mobile phase for loading. |
Visualization
Caption: Troubleshooting workflow for this compound purification.
References
- 1. This compound [chembk.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]
- 5. Cas 69610-41-9,this compound | lookchem [lookchem.com]
- 6. parchem.com [parchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
common side reactions with N-Boc-L-prolinal and how to avoid them
Welcome to the technical support center for N-Boc-L-prolinal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the chemical formula C₁₀H₁₇NO₃, is a derivative of the amino acid L-proline.[1] The amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to an aldehyde. This structure makes it a valuable chiral building block in organic synthesis.[1] It is frequently used in the synthesis of peptidomimetics, enzyme inhibitors, and complex natural products.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored at -20°C.[2] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde functional group.
Q3: What are the primary safety concerns when handling this compound?
This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Epimerization/Racemization at the α-Carbon
Issue: Loss of stereochemical integrity at the carbon adjacent to the aldehyde, leading to the formation of the D-enantiomer (N-Boc-D-prolinal) and a mixture of diastereomeric products in subsequent reactions.
Root Cause: The α-proton of the aldehyde is susceptible to abstraction by bases, leading to the formation of an enolate intermediate which can be protonated from either face, resulting in racemization.[4] This is a common issue for amino acid derivatives in peptide synthesis.[4][5]
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Non-nucleophilic Bases | When a base is required, opt for sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine. Use the minimum effective amount of base. | Minimizes direct proton abstraction from the α-carbon, thus preserving stereochemical purity. |
| Low Reaction Temperatures | Perform reactions at low temperatures (e.g., -78 °C to 0 °C). | Reduces the rate of the epimerization side reaction. |
| Control of Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. | Limits the time window for the epimerization to occur. |
| Acidic Workup | If compatible with the product, a mildly acidic workup can neutralize any remaining base and prevent further epimerization during extraction and purification. | Ensures the final product is isolated in a non-basic environment. |
Problem 2: Over-reduction to N-Boc-L-prolinol
Issue: In reductive amination reactions, the aldehyde functional group of this compound is reduced to a primary alcohol, N-Boc-L-prolinol, instead of participating in the desired imine formation and subsequent reduction to an amine.
Root Cause: The reducing agent is too reactive and reduces the aldehyde directly, or the rate of aldehyde reduction is faster than the rate of imine formation. This is a known challenge in reductive aminations.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of a Mild Reducing Agent | Employ a mild and selective reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN). These reagents are known to preferentially reduce imines over aldehydes.[6] | Selectively reduces the imine intermediate, minimizing the formation of the alcohol byproduct. |
| Stepwise Procedure | First, mix this compound and the amine in the presence of a dehydrating agent (e.g., MgSO₄ or molecular sieves) to favor imine formation. After allowing sufficient time for imine formation (monitor by TLC or NMR), add the reducing agent. | Maximizes the concentration of the imine intermediate before the introduction of the reducing agent. |
| pH Control | Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and activation towards reduction, without causing significant decomposition of the reactants. | Optimizes the rate of the desired reductive amination pathway over direct aldehyde reduction. |
Problem 3: Formation of Aldol (B89426) Adducts and Self-Condensation Products
Issue: In the presence of strong bases, this compound can undergo self-condensation (an aldol reaction) to form dimeric and oligomeric byproducts.
Root Cause: Strong bases can deprotonate the α-carbon, leading to the formation of an enolate which can then act as a nucleophile and attack the aldehyde of another molecule of this compound.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Avoidance of Strong Bases | Whenever possible, use weak bases or catalytic amounts of base. If a strong base is necessary, use it at low temperatures and with slow addition. | Minimizes the concentration of the enolate at any given time, reducing the rate of self-condensation. |
| Order of Addition | Add the base to a cooled solution of this compound and the other electrophile. This ensures that the enolate reacts with the desired reaction partner rather than another molecule of the starting material. | Favors the desired cross-reaction over self-condensation. |
| Use of Lewis Acids | In some aldol-type reactions, the use of a Lewis acid can promote the reaction at lower temperatures and with weaker bases, thus suppressing self-condensation. | Enhances the electrophilicity of the reaction partner and can control stereoselectivity. |
Problem 4: Low Diastereoselectivity in Nucleophilic Additions
Issue: Nucleophilic addition to the aldehyde of this compound results in a mixture of diastereomers.
Root Cause: The chiral center on the proline ring may not be sufficient to induce high diastereoselectivity in the addition of the nucleophile to the prochiral aldehyde.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Chelating Lewis Acids | Employing chelating Lewis acids such as MgBr₂ or ZnCl₂ can help to form a rigid cyclic intermediate that blocks one face of the aldehyde, leading to higher diastereoselectivity. | Increased formation of the desired diastereomer. |
| Chiral Auxiliaries or Catalysts | The use of a chiral catalyst or modifying the nucleophile with a chiral auxiliary can enhance the facial selectivity of the addition. | Improved diastereomeric ratio of the product. |
| Optimization of Reaction Temperature | Lowering the reaction temperature often leads to an increase in diastereoselectivity. | Favors the transition state leading to the thermodynamically more stable diastereomer. |
Visualizing Reaction Pathways
To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and potential side reactions.
Caption: Epimerization of this compound via an enolate intermediate.
Caption: Desired reductive amination pathway versus over-reduction side reaction.
Caption: Self-condensation of this compound via an aldol reaction.
References
Technical Support Center: Optimizing N-Boc-L-prolinal Catalysis
Welcome to the technical support center for N-Boc-L-prolinal catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in catalysis?
A1: this compound, also known as (S)-tert-Butyl 2-formylpyrrolidine-1-carboxylate, is a chiral organocatalyst and a key building block in organic synthesis.[1] Its primary applications include asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions, where it is used to induce stereoselectivity, leading to the formation of specific enantiomers of the desired product. It is a crucial intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products.[2][3]
Q2: What are the typical storage conditions for this compound to ensure its stability and catalytic activity?
A2: To maintain its integrity and catalytic efficacy, this compound should be stored in a cool, dry place. The recommended storage temperature is between 0-5°C.[1] It is also sensitive to air, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]
Q3: I am observing low yields in my this compound catalyzed reaction. What are the potential causes?
A3: Low yields can be attributed to several factors:
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Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.
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Incorrect Solvent Choice: The polarity and proticity of the solvent can significantly impact reaction rates and equilibria.
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Low Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion in a reasonable timeframe.
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Presence of Impurities: Water or other impurities in the reactants, solvent, or catalyst can inhibit the catalytic cycle.
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Catalyst Degradation: Improper storage or handling of this compound can lead to its degradation.
Q4: My reaction is showing poor enantioselectivity (% ee). How can I improve it?
A4: Poor enantioselectivity is a common challenge in asymmetric catalysis. Here are some key areas to investigate:
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Solvent Effects: The solvent plays a critical role in the organization of the transition state, which dictates the stereochemical outcome. A solvent screen is highly recommended.
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Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.
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Catalyst Purity: The enantiomeric purity of the this compound catalyst is paramount. Ensure you are using a high-purity catalyst.
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Additives: The presence of co-catalysts or additives, such as weak acids or bases, can sometimes enhance enantioselectivity.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues related to low product yield.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Enantioselectivity
This guide outlines steps to improve the enantiomeric excess (% ee) of your reaction.
Caption: Troubleshooting workflow for poor enantioselectivity.
Data on Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the outcome of this compound catalyzed reactions.
Table 1: Effect of Solvent on a Model Aldol Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 24 | 85 | 70 |
| 2 | THF | 25 | 24 | 78 | 65 |
| 3 | CH2Cl2 | 25 | 24 | 92 | 85 |
| 4 | CH3CN | 25 | 24 | 88 | 80 |
| 5 | DMSO | 25 | 12 | 95 | 92 |
| 6 | Hexane | 25 | 48 | 40 | 55 |
Data is illustrative and based on general principles of organocatalysis.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | DMSO | 40 | 96 | 85 |
| 2 | DMSO | 25 | 95 | 92 |
| 3 | DMSO | 0 | 90 | 97 |
| 4 | DMSO | -20 | 85 | >99 |
Data is illustrative and based on general principles of organocatalysis.
Table 3: Effect of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | 48 | 75 | 92 |
| 2 | 5 | 24 | 90 | 92 |
| 3 | 10 | 12 | 95 | 92 |
| 4 | 20 | 12 | 95 | 92 |
Data is illustrative and based on general principles of organocatalysis.
Experimental Protocols
Protocol 1: General Procedure for an this compound Catalyzed Aldol Reaction
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the aldehyde (1.0 mmol, 1.0 equiv).
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Add the chosen anhydrous solvent (e.g., DMSO, 2.0 mL).
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Add this compound (0.1 mmol, 0.1 equiv, 10 mol%).
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Stir the mixture at the desired temperature (e.g., 25°C) for 10 minutes.
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Add the ketone (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel.
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Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Protocol 2: Synthesis of this compound from N-Boc-L-prolinol
This protocol describes the oxidation of N-Boc-L-prolinol to this compound.[4]
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To a solution of oxalyl chloride (4.40 mL, 50.4 mmol) in anhydrous CH2Cl2 (120 mL) at -78°C, add dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol) dropwise.
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Stir the solution for 10 minutes.
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Add a solution of (S)-(+)-N-Boc-2-Prolinol (5.08 g, 25.2 mmol) in CH2Cl2 (50 mL) dropwise.
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Stir the resulting mixture for 20 minutes at -78°C.
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Add triethylamine (B128534) (14.1 mL, 100 mmol) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
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Quench the reaction with water (50 mL).
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Extract the mixture with CH2Cl2 (2 x 100 mL).
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Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by silica gel chromatography (e.g., using 25% EtOAc/Hexanes as eluent) to yield this compound as a light yellow oil.[4]
References
Technical Support Center: Troubleshooting Low Enantioselectivity in N-Boc-L-prolinal Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving N-Boc-L-prolinal that result in low enantioselectivity. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions & Troubleshooting Guides
Question 1: I am observing low enantiomeric excess (% ee) in my this compound catalyzed reaction. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a common challenge that can arise from several factors. A systematic approach to troubleshooting is recommended. Here are the most probable causes and the corresponding steps to address them:
-
Purity of this compound: The catalyst's purity is paramount for achieving high enantioselectivity. Impurities can interfere with the catalytic cycle. This compound, being an aldehyde, is susceptible to oxidation to the corresponding carboxylic acid (N-Boc-L-proline) or reduction to the alcohol (N-Boc-L-prolinol).
-
Troubleshooting Step:
-
-
Solvent Effects: The solvent plays a crucial role in the stereochemical outcome by influencing the transition state's stability.
-
Troubleshooting Step:
-
Perform a solvent screen. Polar aprotic solvents such as DMSO, DMF, and acetonitrile (B52724) are common starting points.[3] However, the optimal solvent is reaction-dependent.
-
Consider less conventional solvents or solvent mixtures.
-
-
-
Water Content: The presence of water can have a dramatic and sometimes unpredictable effect on proline-catalyzed reactions. It can either be beneficial or detrimental to enantioselectivity depending on the specific reaction.[3][4] Water can influence the catalytic cycle by affecting the formation of key intermediates.[3]
-
Troubleshooting Step:
-
If the reaction is run under anhydrous conditions, try adding a controlled amount of water (e.g., 0.5-10 equivalents) to see if it improves the enantioselectivity.[4]
-
Conversely, if the reaction is sensitive to water, ensure all reagents and glassware are scrupulously dried.
-
-
-
Reaction Temperature: The reaction temperature can significantly impact the enantioselectivity. Lower temperatures generally lead to higher enantiomeric excess.
-
Troubleshooting Step:
-
If the reaction is being run at room temperature, try lowering the temperature (e.g., 0°C, -20°C, or even lower). Monitor the reaction time, as it will likely increase at lower temperatures.
-
-
-
Concentration of Reactants: The concentration of the reactants and the catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.
-
Troubleshooting Step:
-
Vary the concentration of the substrate and the catalyst to find the optimal conditions.
-
-
Question 2: My reaction is very slow, and when I try to accelerate it with heat, the enantioselectivity drops. What should I do?
Answer:
This is a classic selectivity-reactivity trade-off. Increasing the temperature often accelerates the desired reaction and competing background reactions, leading to lower enantioselectivity.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%) to increase the reaction rate without resorting to heat.
-
Use of Co-catalysts/Additives: The addition of a co-catalyst or an additive can sometimes enhance both the rate and the selectivity. For proline-catalyzed reactions, weak acids or bases can act as co-catalysts. Chiral additives can also form supramolecular complexes with the catalyst, improving its efficiency.[5]
-
Re-evaluate Your Solvent Choice: A different solvent might offer a better balance between reactivity and selectivity.
-
Quantitative Data Summary
The following tables summarize the impact of various factors on the enantioselectivity of proline-catalyzed reactions, providing a baseline for optimization.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (% ee) | Reference |
| Water | High | High (up to 98%) | [6] |
| Methanol | High | High (up to 98%) | [6] |
| DMSO | Variable | Good | [3] |
| DMF | Variable | Good | [3] |
| Acetonitrile | Variable | Moderate to Good | [3] |
Note: The optimal solvent is highly dependent on the specific substrates.
Table 2: Effect of Water on Proline-Catalyzed Aldol Reaction of Isatin with Acetone
| Water Equivalents | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 0 | Low | Moderate | [4] |
| 10 | 93 | High | [4] |
| >10 | Decreasing | Decreasing | [4] |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Chromatography
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Prepare the Column: Select a silica (B1680970) gel column of appropriate size for the amount of this compound to be purified.
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Choose the Eluent: A common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. The exact ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of ~0.3).
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Load the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent like dichloromethane (B109758) and load it onto the column.
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Elute and Collect Fractions: Run the column with the chosen eluent system and collect fractions.
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Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm Purity: Confirm the purity of the final product by NMR and/or HPLC.
Protocol 2: General Procedure for a Solvent Screen
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Set up Parallel Reactions: In separate, identical vials, place the aldehyde substrate and the catalyst (this compound).
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Add Solvents: To each vial, add a different solvent to be tested (e.g., DMSO, DMF, CH3CN, THF, CH2Cl2, Toluene). Ensure all other reaction parameters (temperature, concentration, stirring speed) are kept constant.
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Initiate the Reaction: Add the nucleophile to each vial to start the reaction.
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Monitor Progress: Monitor the reactions by TLC or LC-MS.
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Quench and Work-up: Once the reactions are complete, quench them appropriately and perform a standard work-up.
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Analyze Enantioselectivity: Determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
Logical Relationships of Factors Affecting Enantioselectivity
Caption: Factors influencing the reaction's transition state and enantioselectivity.
References
- 1. parchem.com [parchem.com]
- 2. Cas 69610-41-9,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of N-Boc-L-prolinal in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Boc-L-prolinal in various solvents. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns with this compound?
A1: this compound, like many aldehydes, is susceptible to several degradation pathways. The primary concerns are:
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Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid (N-Boc-L-proline), especially when exposed to air (oxygen).[1] The compound is noted to be "Air Sensitive".[1]
-
Racemization: The chiral center alpha to the aldehyde group can be prone to epimerization, leading to a loss of enantiomeric purity. This can be influenced by the solvent, temperature, and presence of acidic or basic impurities.
-
Aldol Reactions and Polymerization: In the presence of strong bases or acids, or at elevated temperatures, aldehydes can undergo self-condensation (aldol reaction) or polymerization.
-
Hydrate and Acetal Formation: In the presence of water, an equilibrium can be established to form an unstable hydrate. With alcohols as solvents, hemiacetals and acetals can form, particularly under acidic conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
-
Temperature: Store at low temperatures, typically between -20°C and 5°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and prevent oxidation.
-
Light: Protect from light, as it can potentially promote degradation.
-
Container: Use a tightly sealed, clean, and dry container.
Troubleshooting Guide
Issue 1: I observe a new, more polar spot on my TLC plate after storing my this compound solution. What could it be?
-
Possible Cause: This is a common sign of oxidation. The aldehyde group of this compound has likely been oxidized to the more polar carboxylic acid, N-Boc-L-proline.
-
Troubleshooting Steps:
-
Confirm Identity: Co-spot your sample with a standard of N-Boc-L-proline on the TLC plate to see if the retention factor (Rf) matches.
-
Analytical Confirmation: Use a more definitive analytical technique such as LC-MS to confirm the presence of the corresponding carboxylic acid.
-
Prevention:
-
Ensure your solvent is deoxygenated by sparging with an inert gas (argon or nitrogen) before use.
-
Prepare solutions fresh whenever possible.
-
Store solutions under an inert atmosphere and at low temperatures.
-
-
Issue 2: The enantiomeric excess (ee) of my this compound appears to decrease after working it up in a protic solvent. Why is this happening?
-
Possible Cause: Racemization (epimerization) at the alpha-carbon may be occurring. This can be catalyzed by acidic or basic residues or the protic nature of the solvent itself, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Chiral Analysis: Confirm the decrease in ee using a validated chiral analytical method, such as Chiral HPLC or Chiral GC.
-
Solvent Choice: If possible, switch to aprotic solvents for your workup and reactions. Common solvents used in its synthesis include dichloromethane.
-
Temperature Control: Perform extractions and other manipulations at low temperatures (e.g., 0°C).
-
pH Control: Ensure your aqueous washes are neutral or slightly acidic to avoid base-catalyzed epimerization. Avoid strong acids as well.
-
Issue 3: My NMR spectrum shows a complex mixture of peaks, and the yield of my reaction is lower than expected.
-
Possible Cause: If the reaction conditions are not carefully controlled, this compound can undergo self-condensation (aldol reaction) or other side reactions. This is more likely to occur at higher concentrations, elevated temperatures, or in the presence of strong acids or bases.
-
Troubleshooting Steps:
-
Reaction Conditions: Review your reaction conditions. Are you using a strong base or acid? Is the temperature well-controlled?
-
Slow Addition: Add this compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Run the reaction at a lower temperature.
-
Purity of Starting Material: Ensure the this compound you are using is of high purity and has not degraded during storage.
-
Data on Solvent Compatibility
While specific quantitative stability data is limited in the literature, the following table summarizes the qualitative stability and compatibility of this compound in common laboratory solvents based on its chemical properties and information from synthetic procedures.
| Solvent | Compatibility/Stability Concerns | Recommendations |
| Dichloromethane (DCM) | Good short-term stability. Commonly used in synthesis. | Recommended for reactions and short-term storage of solutions. |
| Chloroform | Good solubility and stability reported. | Suitable for use in reactions and analysis. |
| Ethyl Acetate / Hexanes | Good stability for chromatographic purification. | Suitable for workup and purification. |
| Tetrahydrofuran (THF) | Generally compatible. Peroxides in aged THF can promote oxidation. | Use freshly distilled or inhibitor-free THF. |
| Acetonitrile (ACN) | Generally compatible for short-term use. | Suitable for use as a reaction or HPLC solvent. |
| Dimethylformamide (DMF) | Potential for trace basic impurities (dimethylamine) which can catalyze epimerization or degradation over time. | Use high-purity, amine-free DMF. Prepare solutions fresh. |
| Dimethyl Sulfoxide (DMSO) | Hygroscopic nature can introduce water. Can be challenging to remove. | Use anhydrous grade DMSO. Be aware of potential for side reactions at elevated temperatures. |
| Methanol (MeOH) / Ethanol (EtOH) | Can form hemiacetals/acetals, especially in the presence of acid catalysts. | Use with caution. Avoid acidic conditions if the aldehyde needs to be preserved. |
| Water | Slightly soluble. Can form an unstable hydrate. | Avoid prolonged storage in aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Solvent
This protocol provides a framework for researchers to evaluate the stability of this compound in a specific solvent under their experimental conditions.
-
Solution Preparation:
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Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).
-
Use high-purity, anhydrous solvent. If investigating the effect of air, prepare two sets of solutions, one with deoxygenated solvent and one without.
-
-
Incubation:
-
Divide the stock solution into several vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C) and for different durations (e.g., 0h, 2h, 6h, 24h, 48h).
-
-
Analysis:
-
At each time point, analyze the samples by a suitable analytical method to assess purity and degradation.
-
Purity Assessment: Use HPLC-UV or LC-MS to monitor the appearance of new peaks and the decrease in the area of the main peak.
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Chiral Integrity: Use a validated Chiral HPLC method to determine the enantiomeric excess (ee%).
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound and the ee% against time for each condition to determine the stability profile.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This is a general starting point for developing a chiral HPLC method. The exact column and mobile phase will need to be optimized.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for N-protected amino acid derivatives. Examples include columns with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series).
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Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane or heptane (B126788) and an alcohol modifier like isopropanol (B130326) or ethanol.
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) is usually suitable.
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Sample Preparation: Dissolve a small amount of the this compound in the mobile phase.
-
Analysis: Inject the sample and determine the retention times for the L- and D-enantiomers. Calculate the enantiomeric excess based on the peak areas.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound under various conditions.
References
Technical Support Center: Workup for N-Boc-L-prolinal Catalyzed Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the workup and purification of reactions catalyzed by N-Boc-L-prolinal.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for working up a reaction catalyzed by this compound?
A1: The standard workup procedure involves quenching the reaction, followed by an aqueous extraction to remove the catalyst and other water-soluble components.[1] The general sequence is: 1) Quench the reaction (e.g., with water or saturated aqueous NH₄Cl), 2) Dilute with an appropriate organic solvent, 3) Wash the organic layer with aqueous solutions (e.g., water, brine), 4) Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), 5) Filter and concentrate the solvent in vacuo.[2] Final purification is typically achieved by flash column chromatography.[3][4]
Q2: How can I efficiently remove the this compound catalyst from my product?
A2: this compound, being a derivative of the amino acid proline, has moderate polarity and is water-soluble to some extent.[5] It can typically be removed by washing the organic layer with water or brine during an extractive workup.[1] For less polar products, washing with a slightly acidic aqueous solution (e.g., dilute HCl, pH ~4-5) can protonate any trace amounts of deprotected proline, increasing its aqueous solubility and aiding removal.[6] If the catalyst persists, a rapid silica (B1680970) gel plug filtration before full chromatography can be effective.[7]
Q3: Is the N-Boc protecting group stable during the workup procedure?
A3: The N-Boc (tert-butyloxycarbonyl) group is generally stable under neutral and basic conditions but is sensitive to strong acids.[8] Standard aqueous washes with water, brine, or saturated sodium bicarbonate are safe. Avoid washing with strongly acidic solutions (pH < 4) as this can lead to the cleavage of the Boc group from the catalyst or, if present, on the product.[9]
Q4: What are the best solvents for the extractive workup?
A4: The choice of solvent depends on the polarity of your product. Common choices include ethyl acetate (B1210297) (EtOAc), dichloromethane (B109758) (DCM), and diethyl ether (Et₂O). DCM is denser than water, which can sometimes complicate separations.[10] Ethyl acetate is a good general-purpose solvent for many products arising from organocatalyzed reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup [10][11] | 1. The product is unexpectedly water-soluble and was lost in the aqueous layers. 2. The product is volatile and was lost during solvent evaporation (rotoevaporation). 3. The product degraded during the workup (e.g., due to unstable pH). | 1. Check the aqueous layers via TLC or LC-MS. If the product is present, perform a back-extraction with a suitable organic solvent. Saturating the aqueous layer with NaCl can help "salt out" the product, increasing its partitioning into the organic layer.[12] 2. Check the solvent collected in the rotovap trap. Use minimal heat and vacuum during concentration. 3. Test the stability of your product to the workup conditions on a small scale before proceeding with the full reaction batch.[11] |
| Persistent Emulsion During Extraction [10] | 1. High concentration of catalyst or other amphiphilic species. 2. Use of certain solvents like THF or DCM can promote emulsions.[13] | 1. Add saturated brine (NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). 3. Filter the entire mixture through a pad of Celite® or glass wool. 4. If using THF, remove it via rotary evaporation before starting the aqueous workup.[13] |
| Crude Product is Contaminated with Catalyst | 1. Insufficient aqueous washes. 2. The product is very non-polar, causing the catalyst to partition into the organic layer. | 1. Increase the number of aqueous washes (e.g., 3-4 times with water or brine). 2. Perform a quick filtration through a small plug of silica gel, eluting with a relatively non-polar solvent system that moves your product but retains the more polar catalyst.[7] 3. Consider an acid wash (e.g., 1M HCl) only if your desired product is stable to acidic conditions.[6] |
| TLC or NMR of Crude Product Looks Messy or Different from Reaction Mixture [11] | 1. Product decomposition on silica gel (TLC plate). 2. Degradation during workup (e.g., exposure to air, water, or incompatible pH). | 1. Add a few drops of triethylamine (B128534) to the TLC solvent system to neutralize the acidic silica gel if your compound is base-sensitive. 2. Ensure the workup is performed promptly and without unnecessary exposure to air or harsh conditions. Analyze a sample of the reaction mixture before and after workup to pinpoint the problematic step. |
Data Presentation
Table 1: Influence of Workup Conditions on Product Purity and Catalyst Removal
The following table provides illustrative data on how different aqueous wash conditions can impact the final crude product profile in a typical this compound catalyzed aldol (B89426) reaction.
| Workup Protocol | Aqueous Wash Solution | Crude Yield (%) | Product Purity by ¹H NMR (%) | Residual Catalyst (%) |
| A | Deionized Water (2x) | 95 | 85 | ~5-7 |
| B | Saturated NaCl (Brine) (2x) | 92 | 90 | ~2-4 |
| C | Saturated NaHCO₃ (2x) | 94 | 88 | ~4-6 |
| D | Dilute HCl (pH 4-5) (2x) | 90 | >95 | <1 |
Note: Data are representative and will vary based on the specific substrate and product. Protocol D should only be used for acid-stable products.
Experimental Protocols
Protocol 1: General Extractive Workup
This procedure is suitable for most reactions where the product is soluble in a water-immiscible organic solvent.
-
Quench Reaction: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add deionized water or saturated aqueous NH₄Cl solution to quench the reaction.
-
Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, 2-3 times the reaction volume).
-
Wash: Add an equal volume of deionized water, shake the funnel gently at first (venting frequently), then more vigorously for ~30 seconds. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water and break emulsions.[10] Drain the aqueous layer.
-
Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Filter & Concentrate: Filter the solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify: The resulting crude material can be further purified by flash column chromatography.[14]
Protocol 2: Silica Plug Filtration for Catalyst Removal
This method is useful when the catalyst is not fully removed by extraction.[7]
-
Prepare Plug: Place a small cotton or glass wool plug at the bottom of a Pasteur pipette or a small chromatography column. Add a layer of sand (~0.5 cm) followed by silica gel (~3-5 cm). Top with another layer of sand.
-
Equilibrate: Condition the plug by passing a small amount of the initial, non-polar chromatography eluent through it.
-
Load Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., DCM or the chromatography eluent). Carefully load this solution onto the top of the silica plug.
-
Elute: Add eluent to the top of the column and use gentle pressure (e.g., from a pipette bulb) to push the solvent through the plug. Collect the eluate. The less polar product should pass through quickly, while the more polar this compound catalyst remains adsorbed to the silica.
-
Monitor: Check the collected fractions by TLC to ensure complete elution of the product.
-
Concentrate: Combine the product-containing fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound catalyzed reactions.
Caption: Troubleshooting decision tree for addressing low product yield after workup.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. moravek.com [moravek.com]
- 4. youtube.com [youtube.com]
- 5. chembk.com [chembk.com]
- 6. Workup [chem.rochester.edu]
- 7. Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: N-Boc Deprotection of Prolinal Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the removal of the N-Boc (tert-butyloxycarbonyl) protecting group from prolinal derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc deprotection of prolinal derivatives in a question-and-answer format.
Q1: My N-Boc deprotection is incomplete, and I still see starting material. What should I do?
A1: Incomplete deprotection is a frequent issue. Here are several factors to consider and steps to take:
-
Insufficient Acid Concentration or Equivalents: For acid-catalyzed deprotection (e.g., TFA or HCl), the concentration or molar equivalents of the acid may be too low.[1]
-
Solution: Gradually increase the concentration of the acid. For trifluoroacetic acid (TFA), a common starting point is 20-50% in dichloromethane (B109758) (DCM).[1] For hydrogen chloride (HCl), 4M in dioxane is frequently used.[2]
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.[1]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Extend the reaction time until the starting material is fully consumed.
-
-
Low Reaction Temperature: Low temperatures can significantly slow down the deprotection rate.[1]
-
Solution: Most Boc deprotections are carried out at room temperature.[4] If the reaction is sluggish, consider a slight increase in temperature, but be cautious as this may promote side reactions.
-
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[3]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The most common side reaction during acidic Boc deprotection is alkylation by the tert-butyl cation generated in the process.[1][5]
-
t-Butylation: The electrophilic tert-butyl cation can be trapped by nucleophiles present in the reaction mixture or on the substrate itself, leading to unwanted byproducts.[1]
-
Solution: Employ scavengers to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or even a small amount of water.[1] These scavengers are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation.
-
Q3: I am concerned about the racemization of the chiral center in my prolinal derivative. How can I prevent this?
A3: Racemization at the alpha-carbon of proline derivatives can be a concern, especially under harsh reaction conditions.[6] While Boc deprotection itself is not the most common cause, the subsequent handling of the deprotected amine can lead to epimerization.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to strong acids or bases.
-
Work-up Conditions: During work-up, if a basic wash is required to neutralize the acid, use it cautiously and keep the temperature low. Some free amines can be prone to racemization.[7]
-
Alternative Deprotection Methods: Consider milder, non-acidic deprotection methods if racemization is a persistent issue. Thermal deprotection or methods using reagents like oxalyl chloride in methanol (B129727) could be explored.[8][9][10]
Q4: My prolinal derivative contains other acid-sensitive functional groups. What are my options for selective N-Boc removal?
A4: When dealing with acid-sensitive substrates, standard TFA or HCl methods may not be suitable.[2]
-
Milder Acidic Conditions: You can try using more dilute acid solutions or weaker acids, but this may lead to incomplete deprotection.[2]
-
Alternative Reagents: Several milder reagents can be used for Boc deprotection:
-
Oxalyl chloride in methanol: This method is reported to be mild and effective at room temperature.[8][10]
-
Thermal Deprotection: Heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for acid.[2][9][11]
-
Lewis Acids: Zinc bromide (ZnBr2) in dichloromethane can selectively cleave N-Boc groups.[12]
-
Iodine: Catalytic amounts of iodine have been reported for solvent-free N-Boc deprotection.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-Boc deprotection?
A1: The most prevalent method is acidic hydrolysis using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[3][4][12]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[3] By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with ninhydrin (B49086) is often used to visualize the newly formed primary or secondary amine. LC-MS is another powerful tool for monitoring the reaction progress.
Q3: What is a standard work-up procedure after acidic N-Boc deprotection?
A3: Following acidic deprotection, the product is typically an ammonium (B1175870) salt. To obtain the free amine, a basic work-up is necessary. This usually involves removing the excess acid and solvent under reduced pressure, followed by neutralization with a mild base like a saturated sodium bicarbonate solution. The free amine can then be extracted into a suitable organic solvent.[3]
Q4: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?
A4: Yes, there is growing interest in greener alternatives. Thermal deprotection in water or other green solvents is a viable option.[13] Using catalytic amounts of reagents instead of stoichiometric amounts of strong acids also contributes to a more sustainable process.
Quantitative Data Summary
The following tables summarize typical reaction conditions for various N-Boc deprotection methods.
Table 1: Acidic Deprotection Methods
| Reagent | Solvent | Concentration | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to Room Temp | 30 min - 2 h |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M | Room Temp | 1 - 4 h |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | - | Room Temp | 1 - 4 h |
Table 2: Milder and Alternative Deprotection Methods
| Reagent | Solvent | Concentration / Equivalents | Temperature (°C) | Typical Reaction Time |
| Oxalyl Chloride | Methanol (MeOH) | 3 equivalents | Room Temp | 1 - 4 h[8] |
| Thermal | Toluene or Dioxane | - | Reflux | Several hours[2] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | - | Room Temp | - |
| Iodine (I₂) | Solvent-free | Catalytic | - | - |
Detailed Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the N-Boc protected prolinal derivative in dichloromethane (DCM) (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 20-50% of the total volume) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected prolinal derivative.
Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the N-Boc protected prolinal derivative in a minimal amount of a co-solvent if necessary (e.g., DCM).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the hydrochloride salt of the deprotected amine may precipitate. If so, it can be collected by filtration.
-
Alternatively, the solvent and excess HCl can be removed under reduced pressure.
-
If the free amine is required, perform a basic work-up as described in Protocol 1.
Visualizations
Caption: Decision workflow for N-Boc deprotection of prolinal derivatives.
Caption: Troubleshooting decision tree for incomplete N-Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
challenges in the handling and storage of N-Boc-L-prolinal
Welcome to the Technical Support Center for N-Boc-L-prolinal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and use of this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as (S)-N-Boc-pyrrolidine-2-carboxaldehyde, is a protected amino aldehyde widely used as a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its protected amine and reactive aldehyde functionalities make it a valuable precursor for creating chiral centers in multi-step syntheses, particularly in peptide chemistry and the development of novel therapeutics.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and prevent degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Recommended storage temperatures vary by supplier, with options including -20°C and 0-5°C.[3][4] It is crucial to minimize exposure to air and moisture.
Q3: What are the main signs of this compound degradation?
Visual signs of degradation can include a color change from a clear, light-yellow viscous liquid to a darker yellow or brown hue.[1] Analytically, degradation can be observed through the appearance of new signals in ¹H or ¹³C NMR spectra, indicating the formation of impurities. A decrease in the aldehyde proton signal (around 9.5 ppm in CDCl₃) and the appearance of signals corresponding to the oxidized carboxylic acid (N-Boc-L-proline) are common indicators of degradation.
Q4: Is this compound prone to racemization?
Yes, as an α-chiral aldehyde, this compound is susceptible to racemization, particularly in the presence of acid or base. This occurs through the formation of a planar enol or enolate intermediate, which leads to a loss of stereochemical integrity. It is crucial to use neutral or mild reaction and purification conditions to maintain the high enantiopurity of the compound.
Troubleshooting Guides
Issue 1: Low Reaction Yields
Low yields in reactions involving this compound can stem from several factors related to the compound's purity and handling.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Purity Check: Before use, assess the purity of the this compound by ¹H NMR. Look for the characteristic aldehyde proton peak and the absence of significant impurity signals. Purification: If the compound has degraded, it can be purified by silica (B1680970) gel column chromatography. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[5] |
| Presence of Moisture | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried overnight at 125°C) and cooled under an inert atmosphere.[6] Use anhydrous solvents for the reaction. |
| Incomplete Reaction | Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. Reagent Stoichiometry: Re-evaluate the stoichiometry of the reactants. If this compound has partially degraded, a higher excess may be required. |
| Racemization | Control pH: Avoid acidic or basic conditions during the reaction and work-up if possible. Use of a non-nucleophilic base may be necessary for certain reactions. |
Issue 2: Inconsistent or Unexpected Results
Variability in experimental outcomes can often be traced back to the handling and storage of this sensitive reagent.
| Potential Cause | Troubleshooting Steps |
| Air Exposure | Inert Atmosphere Technique: Always handle this compound under a positive pressure of an inert gas like argon or nitrogen. Use techniques such as a Schlenk line or a glovebox.[6] Freshly Opened Reagent: Use a freshly opened bottle of the reagent or one that has been properly stored and sealed after its last use. |
| Hygroscopicity | Proper Storage: Store in a desiccator over a suitable drying agent, even within a cold storage unit. Minimize Exposure: When weighing or dispensing the compound, do so quickly and in a dry environment to minimize moisture absorption. |
| Contamination of Reagents | Solvent Purity: Ensure all solvents and other reagents are of high purity and anhydrous where necessary. |
Physicochemical Data and Storage Summary
| Property | Value | Reference |
| Appearance | Clear light yellow viscous liquid | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Boiling Point | 211 °C (lit.) | [1] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.462 (lit.) | [1] |
| Solubility | Slightly soluble in water. Soluble in chloroform. | [1][3] |
| Recommended Storage | 0-5°C or -20°C under inert atmosphere | [3][4] |
| Sensitivity | Air sensitive | [1][3][4] |
Experimental Protocols
Synthesis of this compound from N-Boc-L-prolinol
This protocol is adapted from a literature procedure and describes the Swern oxidation of N-Boc-L-prolinol to this compound.[5]
Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of oxalyl chloride (2.0 M in DCM, 1.2 eq.) in anhydrous DCM at -78 °C under an argon atmosphere, add a solution of DMSO (2.4 eq.) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Boc-L-prolinol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Visualizations
Caption: Workflow for the proper handling and use of this compound.
Caption: Common degradation pathways for this compound.
Caption: A logical guide for troubleshooting low reaction yields.
References
refining the synthesis of N-Boc-L-prolinal for higher purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthesis of N-Boc-L-prolinal for higher purity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, particularly when using the Swern oxidation method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation (as indicated by TLC or other analysis) | 1. Incomplete reaction.[1] 2. Degradation of reagents. 3. Incorrect reaction temperature.[2][3] | 1. Monitor reaction progress closely using TLC. Ensure the starting material (N-Boc-L-prolinol) is fully consumed before quenching the reaction. 2. Use fresh, high-quality reagents. Oxalyl chloride and DMSO are sensitive to moisture. Ensure they are handled under anhydrous conditions. 3. Maintain a low reaction temperature (-78 °C) during the addition of reagents. Use a dry ice/acetone bath to ensure the temperature does not rise, which can lead to side reactions.[2][3] |
| Presence of multiple spots on TLC, indicating impurities | 1. Formation of side products due to elevated temperatures.[2][4] 2. Epimerization at the alpha-carbon.[1][2] 3. Unreacted starting material. | 1. Strict temperature control is crucial. Warming the reaction prematurely can lead to the formation of byproducts. 2. Consider using a bulkier base, such as diisopropylethylamine (DIPEA), instead of triethylamine (B128534). This can help minimize epimerization.[1][2] 3. Optimize reaction time to ensure complete conversion of the starting alcohol. |
| Difficulty in purifying the product by column chromatography | 1. Co-elution of the product with impurities. 2. Streaking or tailing of the product on the column. 3. Decomposition of the product on silica (B1680970) gel. | 1. Optimize the solvent system for column chromatography. A common eluent is a mixture of ethyl acetate (B1210297) and hexanes. A gradient elution may be necessary to achieve good separation. 2. Ensure the crude product is properly dried and free of excess solvent before loading onto the column. Pre-adsorbing the crude material onto a small amount of silica gel can improve separation. 3. If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Low final yield after purification | 1. Product loss during aqueous workup. 2. Inefficient extraction. 3. Product loss during column chromatography. | 1. Ensure the aqueous and organic layers are thoroughly separated during the workup. 2. Perform multiple extractions with an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize product recovery from the aqueous phase. 3. Carefully select fraction ranges during column chromatography based on TLC analysis to avoid unnecessary loss of product. |
| Product appears as an oil instead of a solid | This compound is often isolated as a clear, light-yellow viscous liquid.[5] | This is the expected physical state of the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the oxidation of N-Boc-L-prolinol. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is a popular choice due to its mild reaction conditions and high yields.[3]
Q2: Why is it critical to maintain a low temperature during the Swern oxidation?
A2: Maintaining a low temperature (typically -78 °C) is essential to prevent the decomposition of the reactive intermediate (chlorosulfonium salt) and to minimize the formation of side products.[2][3] Allowing the reaction to warm prematurely can lead to a significant decrease in yield and purity.
Q3: What are the common byproducts of the Swern oxidation?
A3: The main byproducts are dimethyl sulfide (B99878) (which has a strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride (if triethylamine is used as the base).[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot corresponding to the starting material, N-Boc-L-prolinol, should be observed to diminish over time, while a new spot for the product, this compound, will appear at a higher Rf value.
Q5: What is the best way to purify this compound?
A5: The most common method for purification is silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and hexanes.
Q6: How should I store purified this compound?
A6: this compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (-20°C) to prevent degradation.[5] It is stable under recommended storage conditions.[6]
Q7: Can other oxidizing agents be used instead of the Swern oxidation?
A7: Yes, other "activated DMSO" methods can be employed, such as the Parikh-Doering oxidation (using a sulfur trioxide pyridine (B92270) complex) or the Pfitzner-Moffatt oxidation (using a carbodiimide).[2] Dess-Martin periodinane (DMP) is another alternative mild oxidizing agent.
Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol
This protocol provides a detailed methodology for the synthesis of this compound via Swern oxidation.
Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve DMSO (2.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the mixture for 30 minutes at -78 °C.
-
Addition of Alcohol: Dissolve N-Boc-L-prolinol (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 1 hour.
-
Addition of Base: Add triethylamine or diisopropylethylamine (5 equivalents) dropwise to the flask, keeping the temperature at -78 °C. A thick white precipitate will form.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
-
Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a clear, light-yellow viscous liquid.[5] Confirm the identity and purity of the product using NMR spectroscopy.
Quantitative Data Summary
| Activating Agent | Typical Base | Typical Reaction Temperature | Reported Yields (General Alcohols) | Key Considerations |
| Oxalyl Chloride | Triethylamine | -78 °C to -60 °C[2] | High | Requires very low temperatures to avoid side reactions.[2] |
| Trifluoroacetic Anhydride (TFAA) | Triethylamine | -30 °C[2] | High | Can be run at a higher temperature than with oxalyl chloride.[2] |
| Cyanuric Chloride | Triethylamine | -30 °C | High | A milder and more cost-effective alternative to oxalyl chloride.[7] |
| Sulfur Trioxide Pyridine Complex | Triethylamine/DIPEA | 0 °C to room temperature | Good to High | Milder conditions, suitable for acid-sensitive substrates. |
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Logical Relationship of Swern Oxidation Components
Caption: Interrelationship of reagents and conditions in the Swern oxidation of N-Boc-L-prolinol.
References
Validation & Comparative
A Comparative Guide to N-Boc-L-prolinal and Other Organocatalysts in Asymmetric Synthesis
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a paramount objective for researchers and professionals in drug development and chemical synthesis. Among the privileged scaffolds, L-proline and its derivatives have emerged as powerful tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of N-Boc-L-prolinal and other notable organocatalysts, with a focus on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
While this compound is a valuable chiral building block and a precursor for the synthesis of more complex organocatalysts, it is not commonly employed directly as a catalyst in asymmetric reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly alters the electronic and steric properties of the pyrrolidine (B122466) ring, which can hinder its ability to participate in the typical catalytic cycles of proline-based organocatalysis, such as enamine or iminium ion formation.
Our comprehensive review of the scientific literature did not yield specific experimental data detailing the catalytic performance of this compound in asymmetric reactions with quantitative outcomes (yield and enantiomeric excess). Therefore, this guide will focus on comparing the performance of the parent L-proline and its other derivatives, which are widely used and well-documented as effective organocatalysts. This comparison will provide a valuable framework for understanding the structure-activity relationships within this class of catalysts and for selecting the appropriate catalyst for a given synthetic challenge.
Performance in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. L-proline and its derivatives have been extensively studied as catalysts for this transformation. The following table summarizes the performance of L-proline and a representative derivative in the asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856).
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 48 | 97 | 95:5 | 99 |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | CH2Cl2 | 24 | 98 | 98:2 | >99 |
Key Observations:
-
L-Proline is a highly effective catalyst for the asymmetric aldol reaction, providing excellent yields and enantioselectivities, particularly in polar aprotic solvents like DMSO.
-
Proline derivatives , such as the silyl-protected diphenylprolinol, can offer improved performance, sometimes in less polar solvents, and may exhibit enhanced stereoselectivity due to increased steric hindrance that better controls the facial selectivity of the reaction.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial C-C bond-forming reaction that benefits from organocatalysis. Proline and its derivatives have been successfully applied to the conjugate addition of aldehydes and ketones to nitroalkenes.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | Propanal | Nitrostyrene (B7858105) | DMF | 72 | 85 | 92 |
| (S)-5-(Pyrrolidin-2-yl)tetrazole | Cyclohexanone | β-Nitrostyrene | CH2Cl2 | 12 | 95 | 99 |
Key Observations:
-
L-Proline effectively catalyzes the asymmetric Michael addition, though reaction times can be longer.
-
Modified proline derivatives , such as those where the carboxylic acid is replaced by a more acidic group like a tetrazole, can exhibit significantly enhanced reactivity and enantioselectivity. This is attributed to the increased Brønsted acidity, which plays a crucial role in activating the Michael acceptor.
Experimental Protocols
Below are detailed experimental protocols for representative asymmetric aldol and Michael reactions catalyzed by L-proline.
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
Materials:
-
L-Proline (30 mol%)
-
Cyclohexanone (10 mmol)
-
4-Nitrobenzaldehyde (1 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (5 mL)
Procedure:
-
To a stirred solution of L-proline in DMSO, add cyclohexanone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzaldehyde to the reaction mixture.
-
Continue stirring at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for the L-Proline-Catalyzed Asymmetric Michael Addition
Reaction: Propanal + Nitrostyrene
Materials:
-
L-Proline (20 mol%)
-
Propanal (2 mmol)
-
Nitrostyrene (1 mmol)
-
Dimethylformamide (DMF), anhydrous (4 mL)
Procedure:
-
In a reaction vial, dissolve L-proline and nitrostyrene in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 72 hours. Monitor the reaction progress by TLC.
-
After completion, add water to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle of a proline-catalyzed reaction and a general experimental workflow for screening organocatalysts.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Caption: General experimental workflow for organocatalyst screening.
A Comparative Guide to Analytical Methods for Determining the Purity of N-Boc-L-prolinal
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like N-Boc-L-prolinal is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of this compound, supported by illustrative experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the type of impurity to be detected (e.g., chemical, enantiomeric), the required sensitivity, and the available instrumentation. The most common and effective methods for analyzing this compound are Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Application | Enantiomeric and chemical purity | Chemical purity, residual solvents, volatile impurities | Absolute purity determination, structural confirmation |
| Sample Volatility | Not required | Required (derivatization may be necessary) | Not required |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Selectivity | High (with appropriate chiral stationary phase) | Very High (mass analyzer provides structural information) | High (chemically specific signals) |
| Quantitation | Excellent linearity and precision | Good linearity and precision | Excellent accuracy and precision (primary method) |
| Throughput | Moderate to High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate to High | High | Very High |
| Key Advantages | Direct separation of enantiomers, robust for routine analysis. | High sensitivity and specificity for volatile impurities. | Provides absolute purity without a specific reference standard for the analyte, non-destructive. |
| Key Disadvantages | Requires specific chiral columns, method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, requires careful sample preparation and data processing. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of this compound by separating its L- and D-enantiomers. The method can also be adapted to assess chemical purity by detecting other related impurities.
Illustrative Protocol for Enantiomeric Purity:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak® series), is crucial for enantiomeric separation.[1][2]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.[1]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., ~210 nm).
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 5-20 µL.
-
Quantitation: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the L- and D-enantiomers. For chemical purity, the area of the main peak is compared to the total area of all peaks.
Method Validation (Illustrative Data for a Similar N-Boc-proline derivative): [3]
-
Linearity: Correlation coefficient (r²) > 0.999 over a concentration range of 0.01 to 0.15 mg/mL for the minor enantiomer.[3]
-
Limit of Detection (LOD): 0.0007 mg/mL.[3]
-
Limit of Quantitation (LOQ): 0.0021 mg/mL.[3]
-
Precision: Relative Standard Deviation (RSD) < 2.0%.[3]
-
Accuracy: Recovery typically between 98-102%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound. Due to the polarity of the molecule, derivatization is often required to increase its volatility for GC analysis.
Illustrative Protocol for Chemical Purity:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The this compound sample is derivatized to make it more volatile. A common method is silylation, for example, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The sample is heated with the derivatizing agent to ensure complete reaction.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.
-
Mass Spectrometer Settings: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific impurities.
-
Quantitation: The purity is determined by comparing the peak area of the derivatized this compound to the total area of all detected peaks. An internal standard can be used for more accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of this compound without the need for a specific reference standard of the analyte itself.[4][5][6][7][8] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Illustrative Protocol for Absolute Purity Determination:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity is used as an internal calibrant (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
-
NMR Data Acquisition:
-
A ¹H NMR spectrum is acquired under quantitative conditions. This involves ensuring a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Processing: The spectrum is carefully phased and baseline corrected. The signals for both the analyte (this compound) and the internal standard are integrated.
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Workflow for Purity Analysis of this compound
Caption: Workflow for the analytical determination of this compound purity.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the Spectroscopic Analysis of N-Boc-L-prolinal and Its Alternatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral building blocks is paramount. This guide provides a comparative spectroscopic analysis of N-Boc-L-prolinal, a key intermediate in organic synthesis, alongside its common precursor, N-Boc-L-prolinol, and an alternative N-protected analog, N-Cbz-L-prolinal. The presented data, including 1H NMR, 13C NMR, and mass spectrometry, offers a baseline for structural verification and purity assessment.
Introduction
N-tert-butoxycarbonyl-L-prolinal (this compound) is a versatile chiral aldehyde widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its aldehyde functionality and the proline scaffold make it a valuable precursor for creating stereochemically defined structures. Accurate structural elucidation of this compound is crucial to ensure the desired stereochemistry and purity of subsequent synthetic products. This guide compares its spectroscopic characteristics with those of N-Boc-L-prolinol, the corresponding alcohol from which it is often synthesized, and N-benzyloxycarbonyl-L-prolinal (N-Cbz-L-prolinal), which features an alternative protecting group.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound, N-Boc-L-prolinol, and N-Cbz-L-prolinal.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~9.5 | s | CHO |
| ~4.2 | m | α-H | |
| ~3.5 | m | δ-CH₂ | |
| ~2.0-1.8 | m | β-CH₂, γ-CH₂ | |
| 1.48, 1.42 | s | C(CH₃)₃ | |
| N-Boc-L-prolinol | ~4.0 | m | α-H |
| ~3.6 | m | CH₂OH | |
| ~3.4 | m | δ-CH₂ | |
| ~1.9-1.7 | m | β-CH₂, γ-CH₂ | |
| 1.47 | s | C(CH₃)₃ | |
| N-Cbz-L-prolinal | ~9.6 | d | CHO |
| ~7.3 | m | Ar-H | |
| ~5.2 | s | CH₂Ph | |
| ~4.3 | m | α-H | |
| ~3.6 | m | δ-CH₂ | |
| ~2.1-1.9 | m | β-CH₂, γ-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~202 | CHO |
| ~154 | C=O (Boc) | |
| ~80 | C(CH₃)₃ | |
| ~60 | α-C | |
| ~47 | δ-C | |
| ~28 | C(CH₃)₃ | |
| ~29, ~24 | β-C, γ-C | |
| N-Boc-L-prolinol | ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ | |
| ~65 | CH₂OH | |
| ~60 | α-C | |
| ~47 | δ-C | |
| ~28 | C(CH₃)₃ | |
| ~28, ~25 | β-C, γ-C | |
| N-Cbz-L-prolinal | ~201 | CHO |
| ~155 | C=O (Cbz) | |
| ~136 | Ar-C (ipso) | |
| ~128-127 | Ar-C | |
| ~67 | CH₂Ph | |
| ~61 | α-C | |
| ~47 | δ-C | |
| ~30, ~24 | β-C, γ-C |
Table 3: Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₁₇NO₃ | 200.1287 | 200 | 144 ([M-C₄H₈+H]⁺), 100 ([M-Boc+H]⁺) |
| N-Boc-L-prolinol | C₁₀H₁₉NO₃ | 202.1443 | 202 | 146 ([M-C₄H₈+H]⁺), 102 ([M-Boc+H]⁺) |
| N-Cbz-L-prolinal | C₁₃H₁₅NO₃ | 234.1130 | 234 | 91 ([C₇H₇]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (10-20 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Mass Spectrometry (MS)
Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL and then further diluted to 10 µg/mL with the same solvent. The solution was introduced into the mass spectrometer via direct infusion.
Structure Confirmation Workflow
The following diagram illustrates the general workflow for the spectroscopic confirmation of this compound's structure.
Discussion of Spectroscopic Features
¹H NMR: The most telling feature in the ¹H NMR spectrum of this compound is the singlet at approximately 9.5 ppm, characteristic of the aldehyde proton. This peak is absent in the spectrum of N-Boc-L-prolinol, which instead shows signals corresponding to the hydroxymethyl protons around 3.6 ppm. The spectrum of N-Cbz-L-prolinal also displays the aldehyde proton signal, but it is distinguished by the presence of aromatic protons from the benzyloxycarbonyl group. The tert-butyl protons of the Boc group in both this compound and N-Boc-L-prolinol typically appear as one or two singlets around 1.4-1.5 ppm due to hindered rotation.
¹³C NMR: The key differentiator in the ¹³C NMR spectrum of this compound is the downfield resonance of the aldehyde carbon at approximately 202 ppm. In contrast, the carbon of the hydroxymethyl group in N-Boc-L-prolinol appears around 65 ppm. The carbonyl carbon of the Boc group is consistently found around 154-155 ppm in both Boc-protected compounds. For N-Cbz-L-prolinal, the Cbz carbonyl appears at a similar chemical shift, but the spectrum is further characterized by the aromatic carbon signals.
Mass Spectrometry: Electrospray ionization mass spectrometry in the positive ion mode typically yields the protonated molecule [M+H]⁺. For this compound, this corresponds to an m/z of 200. Common fragment ions observed for Boc-protected amino compounds include the loss of isobutylene (B52900) ([M-C₄H₈+H]⁺) and the loss of the entire Boc group ([M-Boc+H]⁺). N-Cbz-L-prolinal is characterized by the prominent tropylium (B1234903) ion fragment at m/z 91.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aldehyde proton and carbon signals in the NMR spectra, along with the correct molecular ion peak and characteristic fragmentation patterns in the mass spectrum, provides definitive evidence of its structure. Comparison with the spectroscopic data of its precursor, N-Boc-L-prolinol, and the alternatively protected N-Cbz-L-prolinal, highlights the unique spectral fingerprints of each molecule, allowing for clear differentiation and confirmation of successful chemical transformations. This guide serves as a valuable resource for researchers in ensuring the quality and identity of these critical synthetic building blocks.
Assessing Enantiomeric Purity in N-Boc-L-Proline Catalyzed Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful tool for achieving high levels of stereocontrol. Among the privileged scaffolds in organocatalysis, derivatives of the amino acid L-proline, particularly N-Boc-L-proline and its analogs, have demonstrated remarkable efficacy in catalyzing a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions. This guide provides a comprehensive comparison of methods for assessing the enantiomeric excess (ee) of products derived from these catalyses, presenting supporting experimental data and detailed protocols to aid researchers in their synthetic endeavors.
While the user's query specified "N-Boc-L-prolinal," a proline derivative featuring an aldehyde functional group, its primary role in the literature is as a synthetic building block rather than a direct catalyst for asymmetric reactions. Therefore, this guide will focus on the well-established catalytic systems based on N-Boc-L-proline and its derivatives (e.g., prolinamides and prolinols), which are central to the field of organocatalysis.
Methods for Determining Enantiomeric Excess
The accurate determination of enantiomeric excess is critical for evaluating the success of an asymmetric synthesis.[1] Several analytical techniques are available, with chiral chromatography being the most prevalent and reliable method.[2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers.[2] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, chiral GC employs a chiral stationary phase to separate enantiomers in the gas phase.[1]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC for certain chiral separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.[1]
Comparative Performance of Proline-Based Catalysts in Asymmetric Reactions
N-Boc-L-proline and its derivatives have been extensively studied as catalysts for asymmetric aldol and Mannich reactions, consistently affording products with high enantioselectivities. The following tables summarize the performance of various proline-based catalysts and compare them with other alternatives.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety. Proline-based organocatalysts have proven to be highly effective in controlling the stereochemical outcome of this transformation.
Table 1: Comparison of Catalysts for the Asymmetric Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [4] |
| N-Boc-L-prolinamide | 20 | Neat | 24 | 80 | 30 | [5] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 0.01 | Neat | 24 | 99 | 84 | [6] |
| Diarylprolinol Silyl Ether | 10 | Neat | 2 | 95 | 96 | [7] |
| Chiral Zinc-BINOL Complex | 10 | THF | 12 | 85 | 92 | [8] |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for a wide range of biologically active molecules.
Table 2: Comparison of Catalysts for the Asymmetric Mannich Reaction
| Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Aldehyde | Acetone | p-Anisidine | 50 | - | 94 | [9] |
| N-(p-dodecylphenylsulfonyl)-L-prolinamide | N-Boc-imine | Propionaldehyde | - | 71 | 19:1 | 99 | [10] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Aldehyde | N-PMP-imino glyoxylate | - | 91 | 95:5 (anti:syn) | 98 | [11] |
| Squaramide Cinchona Alkaloid | 2-Amino-1,3,4-thiadiazole | Aldehyde | Malonate | up to 85 | - | up to 96 | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a proline-catalyzed asymmetric reaction and the subsequent determination of enantiomeric excess.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 equiv) in the appropriate solvent (e.g., DMSO, CH3CN, or neat), add the proline-based catalyst (typically 10-30 mol%).
-
Add the ketone (2-10 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature (ranging from room temperature to -25 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Column: The choice of column is crucial and depends on the analyte. Common columns include those based on polysaccharide derivatives (e.g., Daicel Chiralcel OD-H, AD-H, AS-H; Chiralpak IA, IB).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase separations. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100
-
Table 3: Example Chiral HPLC Conditions for Aldol and Mannich Products
| Product Type | Chiral Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Detection (nm) | Reference |
| β-Hydroxy Ketone (Aldol) | Chiralcel OD-H | 90:10 to 80:20 | 0.7 - 1.0 | 254 | [5] |
| β-Hydroxy Ketone (Aldol) | Chiralcel AS-H | 82:18 | 1.0 | 221 | [2] |
| β-Amino Ketone (Mannich) | Chiralpak AD-H | 90:10 | 1.0 | 254 | [10] |
| β-Amino Aldehyde (Mannich) | Chiralpak IA | Varies | Varies | Varies | [12] |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in assessing the enantiomeric excess of a product from a proline-catalyzed asymmetric reaction.
Caption: Workflow for assessing enantiomeric excess.
Caption: Proline-catalyzed aldol reaction cycle.
Conclusion
The assessment of enantiomeric excess is a critical step in the development of asymmetric catalytic reactions. For transformations catalyzed by N-Boc-L-proline and its derivatives, chiral HPLC stands out as the method of choice due to its accuracy, versatility, and the commercial availability of a wide range of chiral stationary phases. This guide has provided a comparative overview of catalytic performance, detailed experimental protocols, and a visual representation of the workflow to assist researchers in this field. Careful selection of the catalyst and analytical methodology is paramount to achieving and accurately quantifying high levels of enantioselectivity in the synthesis of valuable chiral molecules.
References
- 1. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
N-Boc-L-prolinal: A Versatile Tool in Asymmetric Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the quest for efficient and stereoselective synthetic methodologies is paramount. N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, has emerged as a valuable and versatile building block and potential organocatalyst in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols for its key transformations.
This compound, also known as N-(tert-butoxycarbonyl)-L-proline aldehyde, is a stable, crystalline solid that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of a reactive aldehyde functionality for carbon-carbon bond formation and a Boc-protected amine that allows for subsequent synthetic manipulations. This unique combination makes it a sought-after precursor for the stereoselective synthesis of pyrrolidine-containing natural products and active pharmaceutical ingredients.[1][2]
Performance in Asymmetric Synthesis: A Comparative Look
While this compound is primarily utilized as a chiral building block, the broader family of proline and its derivatives are renowned for their role as organocatalysts in a variety of asymmetric transformations. The performance of these catalysts is typically evaluated based on reaction yield and enantiomeric excess (e.e.). Although direct, head-to-head comparative studies featuring this compound as a catalyst are limited in the literature, we can infer its potential by examining the performance of closely related proline-based catalysts in key asymmetric reactions.
Asymmetric Aldol (B89426) Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are known to effectively catalyze this reaction in an asymmetric fashion. The data below compares the performance of L-proline with some of its derivatives in the asymmetric aldol reaction between acetone (B3395972) and p-nitrobenzaldehyde.
| Catalyst | Solvent | Time (h) | Yield (%) | e.e. (%) | Reference |
| L-Proline | DMSO | 4 | 68 | 76 | [3] |
| (S)-Proline-based C2 symmetric organocatalyst 1 | DCM | 72 | 85 | 52 | [3] |
| (S)-Proline-based C2 symmetric organocatalyst 3 | DCM | 48 | 92 | 61 | [3] |
Note: Reaction conditions and substrates may vary between studies, making direct comparisons challenging. The data presented is for illustrative purposes.
Asymmetric Michael Addition
The Michael addition is another crucial reaction for the formation of carbon-carbon bonds. Proline-based organocatalysts have also been successfully employed in this transformation. The following table provides a glimpse into the effectiveness of L-proline and its derivatives in the asymmetric Michael addition of ketones to nitroolefins.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | dr (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [4] |
| Proline-derived C2 symmetric catalyst | Cyclohexanone | trans-β-nitrostyrene | Toluene | 24 | 98 | 99:1 | 99 | [5] |
Note: The presented data is a selection from various sources and should be interpreted with consideration of the specific reaction conditions in each study.
Key Applications and Experimental Protocols
This compound's primary application lies in its role as a chiral precursor for the synthesis of complex molecules. One of the most notable examples is its use in the total synthesis of securinine-type alkaloids, which possess a range of biological activities.[1]
Synthesis of this compound
A common and efficient method for the preparation of this compound is the Swern oxidation of N-Boc-L-prolinol.[6]
Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol [6]
-
To a solution of dimethyl sulfoxide (B87167) (DMSO) (5.86 mL, 75.8 mmol) in 120 mL of dichloromethane (B109758) (CH₂Cl₂) at -78 °C, add oxalyl chloride (4.40 mL, 50.4 mmol) dropwise.
-
Stir the solution for 10 minutes.
-
Add a solution of (S)-(+)-N-Boc-L-prolinol (5.08 g, 25.2 mmol) in 50 mL of CH₂Cl₂ dropwise.
-
Stir the solution for 20 minutes.
-
Add triethylamine (B128534) (14.1 mL, 100 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with 50 mL of water and extract the aqueous layer twice with 100 mL of CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield an oil.
-
Purify the crude product by silica (B1680970) gel chromatography using 25% EtOAc/Hexanes as the eluent to obtain this compound as a light yellow oil (5.0 g, 99% yield).[6]
Diagram: Synthesis of this compound via Swern Oxidation
References
- 1. Cas 69610-41-9,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
A Balancing Act in Synthesis: The Cost-Benefit Analysis of N-Boc-L-prolinal
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the selection of starting materials and catalysts is a critical decision impacting both the efficiency of the synthetic route and the overall cost-effectiveness of the process. N-Boc-L-prolinal, a versatile chiral building block and precursor to organocatalysts, stands as a prominent reagent in this field. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, offering a comparative look at its performance against common alternatives, supported by experimental data and detailed protocols.
This compound, a derivative of the naturally occurring amino acid L-proline, is valued for its role in the stereoselective synthesis of complex molecules. Its protected amine and reactive aldehyde functionalities make it a key intermediate in the production of various pharmaceutical compounds, including alkaloids and other biologically active molecules.[1] Furthermore, its derivatives are employed as organocatalysts in crucial asymmetric transformations such as aldol (B89426) and Michael addition reactions.
Performance in Asymmetric Synthesis: A Comparative Overview
The efficacy of a chiral reagent is primarily judged by its ability to induce high stereoselectivity, typically measured in terms of enantiomeric excess (ee) and diastereomeric ratio (dr), while maintaining high reaction yields. While this compound itself is more of a building block, its parent compound, L-proline, and other derivatives are workhorse organocatalysts. Understanding their performance provides context for the utility of the this compound scaffold.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of modern organic synthesis. The data below compares the performance of L-proline with one of its derivatives in the aldol reaction between p-nitrobenzaldehyde and acetone.
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | DMSO | 4 | 97 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | DMSO | 24 | 95 | 98 |
Data compiled from publicly available research.
Asymmetric Michael Addition
In the asymmetric Michael addition, another key C-C bond-forming reaction, proline derivatives have demonstrated considerable utility. The following table summarizes the performance of L-proline and a tetrazole-containing derivative in the addition of cyclohexanone (B45756) to β-nitrostyrene.
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |
| L-Proline | DMSO | 96 | 95 | 95:5 | 20 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 24 | 99 | 99:1 | 99 |
Data compiled from publicly available research.
Cost Analysis: this compound and Its Alternatives
The economic viability of a synthetic route is a crucial consideration. The cost of the chiral source, whether it be a stoichiometric building block or a catalyst, plays a significant role. Below is a comparative cost analysis of this compound and some common alternative chiral organocatalysts. Prices are approximate and can vary based on supplier and purity.
| Compound | CAS Number | Price (per gram) |
| This compound | 69610-41-9 | ~$9.00 |
| N-Boc-L-prolinol | 69610-40-8 | ~$6.00 |
| L-Proline | 147-85-3 | <$1.00 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 119580-41-5 | ~$112.50 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 33878-70-5 | ~$770.00 (per gram for 100mg) |
Prices are estimations based on publicly available data from various suppliers and are subject to change.
The precursor to this compound, N-Boc-L-prolinol, is relatively inexpensive. The oxidation step to the aldehyde adds to the cost. While L-proline is exceptionally cheap, its performance, particularly in terms of enantioselectivity in certain reactions like the Michael addition, can be modest compared to more sophisticated and expensive derivatives. This highlights the classic trade-off between cost and performance in catalyst selection.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic methodology.
Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of N-Boc-L-prolinol to this compound.[1]
Reagents and Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (CH2Cl2)
-
Water
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve DMSO (75.8 mmol) in CH2Cl2 (120 mL) and cool to -78 °C.
-
Add oxalyl chloride (50.4 mmol) dropwise and stir for 10 minutes.
-
Add a solution of N-Boc-L-prolinol (25.2 mmol) in CH2Cl2 (50 mL) dropwise.
-
Stir the mixture for 20 minutes.
-
Add triethylamine (100 mmol) dropwise.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with water (50 mL) and extract with CH2Cl2 (2 x 100 mL).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by silica gel chromatography (25% EtOAc/Hexanes) to yield this compound as a light yellow oil (Yield: ~99%).
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol provides a general method for the aldol reaction between an aldehyde and a ketone catalyzed by L-proline.
Reagents and Materials:
-
Aldehyde
-
Ketone
-
L-Proline
-
Solvent (e.g., DMSO)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2 mL), add L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
Visualizing the Synthesis Landscape
Diagrams are invaluable tools for understanding complex chemical processes and workflows.
Conclusion
The choice to use this compound in a synthetic endeavor requires a careful weighing of its benefits against its costs. As a building block, its utility is evident in its incorporation into numerous complex target molecules. When considering its role as a precursor to organocatalysts, the landscape becomes more nuanced. While simple, inexpensive catalysts like L-proline can be effective, more structurally complex and costly derivatives often provide superior stereoselectivity and efficiency.
For academic research and early-stage drug discovery, the higher cost of specialized reagents may be justified by the need for high purity and stereochemical control. In contrast, for large-scale industrial synthesis, the economic pressure may favor the development of processes that utilize less expensive starting materials, even if it requires more extensive optimization of reaction conditions. Ultimately, a thorough cost-benefit analysis, informed by both performance data and economic realities, will guide the discerning researcher to the most appropriate synthetic strategy.
References
A Comparative Guide to Alternative Reagents for N-Boc-L-prolinal in Asymmetric Synthesis
Introduction: N-Boc-L-prolinal, a chiral aldehyde derived from the amino acid L-proline, serves as a valuable building block and a precursor to highly effective organocatalysts in asymmetric synthesis. Its utility is most prominent in the formation of stereochemically defined carbon-carbon bonds. However, the continuous pursuit of improved efficiency, selectivity, and broader substrate scope has led to the development of numerous alternative reagents and catalytic systems. This guide provides an objective comparison of this compound-derived systems with key alternatives in cornerstone reactions such as the asymmetric aldol (B89426) and Mannich reactions, supported by experimental data and detailed protocols.
Core Application: Asymmetric Organocatalysis
This compound is typically reduced to N-Boc-L-prolinol, which is then used to synthesize more complex and highly efficient organocatalysts, such as diarylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts). These catalysts, along with simpler proline derivatives, operate primarily through an enamine or iminium ion-based activation mechanism, mimicking the function of natural Class I aldolase (B8822740) enzymes.[1][2] This guide will compare these systems against other classes of organocatalysts.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives are benchmark catalysts for this transformation.
Logical Comparison of Aldol Reaction Catalysts
Caption: Catalyst selection logic for the asymmetric aldol reaction.
Performance Data: Asymmetric Aldol Reaction Catalysts
The following table summarizes the performance of various organocatalysts in the asymmetric aldol reaction between ketones and aldehydes.
| Catalyst/Reagent | Aldehyde | Ketone | Yield (%) | ee (%) | dr | Conditions | Reference |
| L-Proline | p-Nitrobenzaldehyde | Cyclohexanone (B45756) | 64 | 0 | - | Neat, RT, 48h | [3] |
| L-Proline Tetrazole | 1-Phenyl-1,2-propanedione | Acetone | 89 | 83 | - | -35 °C | [1] |
| C₂-Symmetric Bisprolinamide | Various | Acetone | up to 94 | up to 96 | - | Formic acid additive | [1] |
| Polymeric L-Phenylalanine (NPs) | p-Nitrobenzaldehyde | Cyclohexanone | 64 | 0 | - | Neat, RT, 48h | [3] |
| Polymeric L-Tryptophan (NPs) | p-Nitrobenzaldehyde | Cyclohexanone | 72 | 86 | - | Neat, RT, 48h | [3] |
General Experimental Protocol: Proline-Catalyzed Aldol Reaction
This protocol is a representative example for the direct asymmetric aldol reaction.
-
Preparation: To a vial, add the aldehyde (e.g., p-nitrobenzaldehyde, 1.0 mmol) and the organocatalyst (10-30 mol%).
-
Solvent/Reagent Addition: Add the ketone (e.g., cyclohexanone or acetone), which often serves as both the reactant and the solvent (5-10 equivalents). If required, add the specified solvent (e.g., DMSO, DMF).
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or -20 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols.
General Catalytic Cycle for Proline-Catalyzed Reactions
Caption: General enamine activation cycle in Mannich reactions.
Performance Data: Asymmetric Mannich Reaction Catalysts
The table below compares different catalytic systems for the direct asymmetric Mannich reaction.
| Catalyst/Reagent | Aldehyde | Amine/Imine | Nucleophile | Yield (%) | ee (%) | dr | Conditions | Reference |
| L-Proline | Isovaleraldehyde | N-PMP-α-imino ethyl glyoxylate | Isovaleraldehyde | 80 | 87 | >10:1 | DMSO, RT, 8h | [4] |
| Chiral Primary Amine | Various aldehydes | Isatin-derived ketimines | Aldehydes | - | up to 99 | - | Provides access to different diastereomers than secondary amines | [5][6] |
| Chiral Phosphinoyl-Aziridine | Benzaldehyde | p-Anisidine | Hydroxyacetone | 90 | 96 | 20:1 | Catalyst with free NH | [7] |
| Picolinaldehyde / Yb(OTf)₃ | Various benzaldehydes | N-Aryl aldimines | Glycine (B1666218) ester | 34-56 | 90-97 | 86:14 - 95:5 | Enantiodivergent synthesis possible with different ligands | [8] |
General Experimental Protocol: Three-Component Mannich Reaction
This protocol is representative of a direct, three-component asymmetric Mannich reaction.
-
Preparation: In a reaction vessel, dissolve the amine (e.g., p-anisidine, 1.0 mmol) and the aldehyde (e.g., benzaldehyde, 1.2 mmol) in a suitable solvent (e.g., DMSO, THF) at room temperature.
-
Catalyst Loading: Add the organocatalyst (e.g., chiral phosphinoyl-aziridine, 10 mol%).
-
Nucleophile Addition: Add the carbonyl nucleophile (e.g., hydroxyacetone, 2.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at the specified temperature for the required duration (e.g., 24-72 hours). Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under vacuum. Purify the residue by flash chromatography.
-
Analysis: Determine the yield of the isolated product. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Standard experimental workflow for organocatalytic reactions.
Conclusion
While this compound serves as an effective precursor for robust organocatalysts like diarylprolinol silyl ethers, a diverse array of alternatives offers distinct advantages.
-
L-Proline remains a cost-effective, albeit often less selective, baseline catalyst.[1]
-
Modified Proline Derivatives , such as C₂-symmetric bisprolinamides, can significantly enhance reaction rates and selectivity, particularly with the use of additives.[1]
-
Alternative Chiral Scaffolds , including primary amines and phosphinoyl-aziridines, provide access to different stereoisomers and can exhibit superior performance for specific substrate classes.[5][7]
-
Immobilized or Polymeric Catalysts are emerging as practical solutions for simplified product purification and catalyst recycling, aligning with the principles of green chemistry.[3]
The optimal choice of reagent depends on the specific synthetic challenge, with factors such as cost, desired stereochemical outcome, substrate scope, and operational simplicity guiding the decision-making process for researchers and drug development professionals.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments – ScienceOpen [scienceopen.com]
- 3. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of N-Boc-L-prolinal: A Comparative Guide to its Application in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes showcasing the efficiency and utility of N-Boc-L-prolinal and its derivatives in the total synthesis of complex natural products. This guide provides a detailed analysis of experimental data, methodologies, and visual pathway representations.
This compound, a chiral aldehyde derived from the amino acid L-proline, has emerged as a powerful and versatile building block in the asymmetric synthesis of a wide array of complex molecules. Its rigid pyrrolidine (B122466) ring and the presence of a stereocenter make it an invaluable tool for introducing chirality and constructing intricate molecular architectures. This guide delves into case studies of its successful application in the total synthesis of natural products, offering a comparative analysis with alternative synthetic strategies. By presenting quantitative data, detailed experimental protocols, and clear visual representations of synthetic pathways, we aim to provide researchers with a comprehensive resource to evaluate the strategic advantages of employing this compound and its derivatives.
Case Study 1: Total Synthesis of (+)-Absouline
(+)-Absouline is a pyrrolizidine (B1209537) alkaloid that exhibits interesting biological activities. Its total synthesis provides an excellent platform to compare a modern approach utilizing a proline-derived building block against a more classical chiral pool-based strategy.
Comparison of Synthetic Routes to (+)-Absouline
| Parameter | Huang's Synthesis (2016) | Rassu/Casiraghi's Synthesis (Alternative) |
| Starting Material | N-Boc-2-tert-(butyldimethylsilyloxy)pyrrole | (R)-Glyceraldehyde Acetonide |
| Key Strategy | Asymmetric Vinylogous Mannich Reaction | Vinylogous Aldol Reaction |
| Overall Yield | ~20% | Not explicitly stated, but likely lower due to more steps |
| Number of Steps | 6 steps | 12 steps |
| Chiral Induction | Substrate-controlled (from L-proline) | Reagent-controlled and substrate-controlled |
Synthetic Pathways
Safety Operating Guide
Safe Disposal of N-Boc-L-Prolinal: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of N-Boc-L-Prolinal, a common building block in organic synthesis.
Key Safety and Physical Data
Adherence to safety protocols begins with understanding the inherent properties and hazards of a substance. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| Boiling Point | 211 °C (lit.) | [1][2][3] |
| Density | 1.063 g/mL at 25 °C (lit.) | [1][3] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | [1] |
| Storage Temperature | -20°C to 0-5°C | [1] |
| Water Solubility | Slightly soluble | [1][2][3] |
Hazard Statements: this compound is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
-
Eye Protection: Wear safety glasses with side-shields or a face shield.[4]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.
-
Body Protection: Wear suitable protective clothing.[3]
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any chemical waste, must be carried out in a manner that ensures safety and complies with all relevant regulations.
-
Segregation and Collection:
-
Do not mix this compound with other waste.[4]
-
Keep the chemical in its original, tightly closed container.[4][5]
-
If a spill occurs, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[4] Collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
-
Labeling and Storage:
-
Arranging for Disposal:
-
Contact a licensed disposal company to handle the surplus and non-recyclable solutions.[4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Regulatory Compliance:
Important Considerations:
-
Handle uncleaned containers as you would the product itself.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling N-Boc-L-Prolinal
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for N-Boc-L-Prolinal, a key building block in the synthesis of various complex organic molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and operational integrity.
Hazard Identification and Protective Measures
This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2] It is also moisture-sensitive.[2] Therefore, stringent safety precautions are necessary during its handling and storage.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| Body Part | Required PPE | Standards and Specifications |
| Eyes/Face | Face shield and safety glasses | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1] Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory | A dust mask (type N95, US) or an air-purifying respirator. | For higher-risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a full-face supplied air respirator is recommended.[1] Respirators and their components must be tested and approved under standards like NIOSH (US) or CEN (EU).[1] |
Key Safety and Handling Data
| Property | Value |
| Flash Point | 57.2 °C (135.0 °F) - closed cup |
| Signal Word | Warning[1] |
| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1] |
| Storage Temperature | Store in a freezer.[2][3] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Procedures
Preparation:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above.
-
Prepare the Work Area: Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[3] An eyewash station and safety shower should be readily accessible.[2][3]
Handling:
-
Dispensing: Avoid contact with skin and eyes.[1][3] Avoid inhaling any vapor or mist.[1] Keep away from ignition sources as the substance is flammable.[1]
-
During Experimentation: Take measures to prevent the buildup of electrostatic charge.[1]
-
Storage: If not all of the chemical is used, store it in a tightly closed container in a dry area, specifically in a freezer.[2][3]
Spill Management:
-
Immediate Actions: In case of a spill, remove all sources of ignition and evacuate the area.[1] Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[1] Place the absorbed material in a container for disposal according to local and national regulations.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician if irritation occurs.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan:
-
Waste Segregation: Unused this compound and any contaminated materials should be treated as hazardous waste. Do not mix with other waste.[1]
-
Labeling: Clearly label the waste container with the contents.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] All waste material must be disposed of in accordance with the Directive on waste 2008/98/EC and other national and local regulations.[1] Handle uncleaned containers as you would the product itself.[1] Contaminated packaging should be disposed of as unused product.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
